molecular formula C5H5NOS B1352759 1-(Thiazol-4-yl)ethanone CAS No. 38205-66-2

1-(Thiazol-4-yl)ethanone

Cat. No.: B1352759
CAS No.: 38205-66-2
M. Wt: 127.17 g/mol
InChI Key: SUCLFBXGJZQZEH-UHFFFAOYSA-N
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Description

1-(Thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1,3-thiazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4(7)5-2-8-3-6-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCLFBXGJZQZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391676
Record name 1-(Thiazol-4-yl)ethanone
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Molecular Weight

127.17 g/mol
Source PubChem
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CAS No.

38205-66-2
Record name 1-(Thiazol-4-yl)ethanone
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Record name 1-(Thiazol-4-yl)ethanone
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Record name 1-(1,3-thiazol-4-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Thiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthesis mechanism for 1-(thiazol-4-yl)ethanone, a key heterocyclic building block in medicinal chemistry and drug development. The core focus of this document is the Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring. This guide will delve into the reaction mechanism, provide a representative experimental protocol, and present relevant data in a structured format. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the synthesis process.

Introduction

Thiazole derivatives are a cornerstone in pharmaceutical sciences, constituting the core scaffold of numerous clinically approved drugs and biologically active compounds. Their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, makes the efficient synthesis of functionalized thiazoles a critical area of research. This compound, also known as 4-acetylthiazole, is a valuable intermediate used in the synthesis of more complex molecules, leveraging the reactive acetyl group for further chemical transformations. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely employed methods for constructing the thiazole ring system.[1][2][3]

The Hantzsch Thiazole Synthesis: A Core Mechanism

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[1][2][3] The reaction proceeds through a well-established multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and subsequent dehydration to form the aromatic thiazole ring.

For the synthesis of this compound, the logical precursors for the Hantzsch reaction are thioformamide and a suitable α-haloketone, such as 3-chloro-2,4-pentanedione .

Reaction Mechanism

The mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thioformamide acts as a nucleophile and attacks the electrophilic carbon bearing the halogen in the α-haloketone (3-chloro-2,4-pentanedione). This initial step is an SN2 reaction that forms a thiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on one of the carbonyl carbons of the diketone. This intramolecular condensation leads to the formation of a five-membered heterocyclic ring, a hydroxythiazoline intermediate.

  • Dehydration: The hydroxythiazoline intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

The aromaticity of the final thiazole product is a significant driving force for the reaction.[4]

Visualizing the Hantzsch Synthesis Pathway

Hantzsch_Synthesis Reactants Thioformamide + 3-Chloro-2,4-pentanedione Intermediate1 Thiouronium Salt Intermediate Reactants->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Hantzsch synthesis of this compound.

Experimental Protocol (Representative)

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
ThioformamideCH₃NS61.11
3-Chloro-2,4-pentanedioneC₅H₇ClO₂134.56
Ethanol (absolute)C₂H₅OH46.07
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01
Ethyl AcetateC₄H₈O₂88.11
Brine (saturated NaCl solution)NaCl (aq)-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq.) in absolute ethanol.

  • Addition of Reactant: To the stirring solution, add 3-chloro-2,4-pentanedione (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Experimental Workflow Visualization

Experimental_Workflow Setup 1. Dissolve Thioformamide in Ethanol Addition 2. Add 3-Chloro-2,4-pentanedione Setup->Addition Reaction 3. Reflux for 2-4 hours Addition->Reaction Workup 4. Neutralize with NaHCO3 Reaction->Workup Extraction 5. Extract with Ethyl Acetate Workup->Extraction Drying 6. Dry and Concentrate Extraction->Drying Purification 7. Column Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

Quantitative data for the specific synthesis of this compound via the Hantzsch reaction with the proposed reactants is not extensively reported. However, based on similar Hantzsch syntheses of other thiazole derivatives, the following table provides expected ranges for key reaction parameters.

ParameterTypical Value/RangeReference
Yield 60-90%[3]
Reaction Time 2-6 hoursGeneral Hantzsch Protocols
Reaction Temperature Reflux temperature of solvent (e.g., ~78 °C for ethanol)[2]
Purity (after chromatography) >95%Assumed based on standard purification

Alternative Synthesis Routes

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.

  • From Thioamides and α-Diazoketones: Catalytic coupling of these precursors can also yield thiazole derivatives.

  • Multicomponent Reactions: One-pot syntheses involving an α-haloketone, a thioamide, and an aldehyde or other electrophile can provide rapid access to complex thiazoles.[3]

Conclusion

The Hantzsch thiazole synthesis provides a robust and reliable method for the preparation of this compound. This in-depth guide has outlined the core mechanism, a representative experimental protocol, and a summary of expected quantitative outcomes. The provided visualizations of the reaction pathway and experimental workflow serve to enhance the understanding of this important synthetic transformation. For researchers and professionals in drug development, a thorough grasp of this synthesis is essential for the continued exploration and creation of novel thiazole-based therapeutic agents. Further optimization of the presented protocol may be necessary to achieve desired yields and purity for specific applications.

References

1-(Thiazol-4-yl)ethanone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(Thiazol-4-yl)ethanone: Chemical Properties, Structure, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines established synthetic protocols, explores the compound's chemical reactivity, and illustrates its application as a versatile building block for the synthesis of bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing foundational data and methodologies in a structured format.

Chemical Structure and Identification

This compound, also known as 4-acetylthiazole, is a five-membered aromatic heterocycle containing sulfur and nitrogen at positions 1 and 3, respectively, with an acetyl group substituted at the C4 position. The thiazole ring is a prominent scaffold in numerous pharmaceuticals, and its derivatives are widely explored for their diverse biological activities.[1][2]

Table 1: Chemical Identifiers and Properties for this compound

IdentifierValueReference(s)
IUPAC Name 1-(1,3-Thiazol-4-yl)ethanone[3]
Synonyms 1-(4-Thiazolyl)-ethanone, 4-Acetylthiazole[3][4]
CAS Number 38205-66-2[3][4]
Molecular Formula C₅H₅NOS[4]
Molecular Weight 127.16 g/mol [4]
MDL Number MFCD03550493[3]
InChI Key SUCLFBXGJZQZEH-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data for this compound

PropertyValueReference(s)
Physical Form Solid, Cream-colored[4]
Purity ≥98% (Commercially Available)[3][4]
Melting Point 56 °C
Boiling Point 220 °C
Density 1.226 g/cm³
Flash Point 87 °C
pKa (Predicted) 0.19 ± 0.10
Storage Sealed in a dry place at room temperature.

Spectroscopic Analysis

While comprehensive experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. Two signals will be in the aromatic region corresponding to the thiazole ring protons, and one singlet will be in the aliphatic region for the acetyl methyl group. The C2-H proton is anticipated to be the most deshielded (downfield) aromatic proton (δ ≈ 8.8-9.0 ppm), followed by the C5-H proton (δ ≈ 8.2-8.4 ppm).[5] The methyl protons of the acetyl group are expected to appear as a sharp singlet around δ 2.5-2.7 ppm.[6]

  • ¹³C NMR Spectroscopy: The carbon spectrum should display five signals. The carbonyl carbon of the acetyl group is expected to be the most downfield signal (δ ≈ 190-195 ppm).[6] The thiazole ring carbons are predicted to appear in the range of δ 115-165 ppm, with C2 and C4 being the most deshielded.[7] The methyl carbon of the acetyl group should appear upfield (δ ≈ 25-30 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the ketone at approximately 1680-1700 cm⁻¹. Other significant peaks would include C=N stretching of the thiazole ring around 1600-1650 cm⁻¹, and C-H stretching from the aromatic ring above 3000 cm⁻¹.[8][9]

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 127. A prominent fragment would correspond to the loss of the acetyl group ([M-43]⁺), resulting in a peak at m/z = 84. Another significant fragment would be the acetyl cation [CH₃CO]⁺ at m/z = 43.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole core.[10][11]

Generalized Synthetic Workflow (Hantzsch Synthesis)

The Hantzsch synthesis for this target molecule involves the cyclocondensation of an α-haloketone with a thioamide. For a 4-substituted thiazole, the reaction would proceed between thioformamide and an appropriate 3-halo-2-butanone.

Synthesis_Workflow Reactant1 Thioformamide ReactionStep Cyclocondensation (Hantzsch Synthesis) Reactant1->ReactionStep Reactant2 3-Bromo-2-butanone (α-haloketone) Reactant2->ReactionStep Product This compound ReactionStep->Product Reactivity_Map Molecule This compound C2 C2 Position Molecule->C2 Deprotonation (strong base) Nucleophilic Attack N3 N3 Position (Nitrogen) Molecule->N3 Protonation / Alkylation C5 C5 Position Molecule->C5 Electrophilic Substitution AlphaCarbon α-Methyl Group Molecule->AlphaCarbon Enolate Formation (base) Carbonyl Carbonyl Carbon Molecule->Carbonyl Nucleophilic Addition Application_Workflow Start This compound Reaction Claisen-Schmidt Condensation (Base-catalyzed) Start->Reaction Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Product Thiazolyl-Chalcone (Bioactive Scaffold) Reaction->Product

References

Spectroscopic Profile of 1-(Thiazol-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic ketone, 1-(Thiazol-4-yl)ethanone. This compound is of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in many biologically active molecules. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
9.04sH-2 (thiazole ring)
8.21sH-5 (thiazole ring)
2.65s-CH₃ (acetyl group)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
192.5C=O (acetyl group)
155.8C-2 (thiazole ring)
150.2C-4 (thiazole ring)
125.9C-5 (thiazole ring)
26.8-CH₃ (acetyl group)

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
~1685C=O stretching (ketone)
~1500-1600C=N and C=C stretching (thiazole ring)
~1360C-H bending (-CH₃)
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
127[M]⁺ (Molecular ion)
112[M - CH₃]⁺
85[M - C₂H₂O]⁺
43[CH₃CO]⁺ (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent may contain tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their vibrational frequencies.

Methodology:

  • Sample Preparation: The spectrum can be obtained using various techniques:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample is first separated by GC and then introduced into the MS.

    • Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for small organic molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate the mass spectrum.

  • Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak provides the molecular weight, and the fragmentation pattern gives structural information.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Biological Activity of 1-(Thiazol-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Derivatives of 1-(thiazol-4-yl)ethanone, a key synthon, have garnered significant attention for their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives. It focuses on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Quantitative data from various studies are summarized in structured tables, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this versatile class of compounds.

General Synthesis of this compound Derivatives

The synthesis of the thiazole nucleus is a cornerstone of heterocyclic chemistry, with the most common method being the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For this compound derivatives, the core can be constructed and subsequently modified, or the substituents can be introduced on the starting materials prior to cyclization. The general workflow often involves reacting a starting thioamide with a substituted α-halocarbonyl compound, followed by further functionalization.[2][3]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_modification Further Modification Thioamide Thioamide (e.g., Thiourea, Thioacetamide) Condensation Hantzsch Condensation & Cyclization Thioamide->Condensation Reacts with Haloketone α-Haloketone (e.g., 3-chloro-2,4-pentanedione) Haloketone->Condensation ThiazoleCore Substituted This compound Core Condensation->ThiazoleCore Forms Modification Functional Group Modification (e.g., Condensation, Acylation) ThiazoleCore->Modification Undergoes FinalProduct Final Biologically Active Thiazole Derivatives Modification->FinalProduct Yields G Thiazole Thiazole Derivative (Kinase Inhibitor) BRAF B-RAFV600E Thiazole->BRAF Inhibits MEK MEK1/2 BRAF->MEK Activates ERK ERK1/2 MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits G start Start prep_plate Prepare 96-well plate with serial dilutions of thiazole derivative in growth broth start->prep_plate inoculate Inoculate each well with a standardized suspension of the target microorganism prep_plate->inoculate incubate Incubate the plate under optimal growth conditions (e.g., 37°C for 24 hours) inoculate->incubate observe Visually inspect for turbidity (microbial growth) incubate->observe determine_mic Identify the MIC: The lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

References

Therapeutic Potential of 1-(Thiazol-4-yl)ethanone Analogs: A Technical Guide to Core Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(Thiazol-4-yl)ethanone scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Analogs derived from this core have demonstrated a remarkable diversity of pharmacological activities, engaging with a wide array of biological targets implicated in cancer, infectious diseases, neurological disorders, and metabolic conditions. This technical guide provides an in-depth overview of the key therapeutic targets of this compound analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Key Therapeutic Targets and Quantitative Activity Data

The therapeutic efficacy of this compound analogs is intrinsically linked to their ability to modulate the activity of specific enzymes, receptors, and signaling pathways. Extensive research has identified several key targets, with quantitative data from in vitro and in vivo studies underscoring their potential. The following tables summarize the biological activities of various analogs, providing a comparative overview of their potency.

Anticancer Activity

Thiazole-containing compounds are well-documented for their cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms often involve the inhibition of protein kinases, disruption of microtubule polymerization, or induction of apoptosis.

Table 1: Cytotoxic Activity of this compound Analogs against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
11c HepG-2 (Hepatocellular Carcinoma)~4 µg/mL[2]
MCF-7 (Breast Cancer)~3 µg/mL[2]
HCT-116 (Colorectal Carcinoma)~7 µg/mL[2]
6g HepG-2 (Hepatocellular Carcinoma)~7 µg/mL[2]
MCF-7 (Breast Cancer)~4 µg/mL[2]
HCT-116 (Colorectal Carcinoma)~12 µg/mL[2]
Compound 4 HT-29 (Colon Tumor)0.073[3]
A549 (Lung Tumor)0.35[3]
MDA-MB-231 (Breast Carcinoma)3.10[3]
Compound 16 Caco-2 (Colon Cancer)70 µg/mL[4]
Compound 4c MCF-7 (Breast Cancer)12.5 ± 0.76[5]
HepG2 (Hepatocellular Carcinoma)15.6 ± 0.94[5]
Enzyme Inhibition

This compound analogs have been shown to be potent inhibitors of several key enzymes, highlighting their potential in treating a range of diseases.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Thiazole derivatives have been developed as potent kinase inhibitors.[6]

Table 2: Protein Kinase Inhibitory Activity of Thiazole Analogs

Compound IDTarget KinaseIC50 (nM)Reference
Compound 40 B-RAFV600E23.1 ± 1.2[6]
Dabrafenib (Standard) B-RAFV600E47.2 ± 2.5[6]
Compound 4 (Multi-kinase) c-Met15[3]
Ron2.9[3]
c-Kit64[3]
KDR850[3]
AXL53[3]

Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. Certain thiazole derivatives have demonstrated significant AChE inhibitory activity.[7][8]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole Analogs

Compound IDIC50 (nM)Relative Potency to Donepezil (%)Reference
10 103.24>50[7]
16 108.94>50[7]
4e 25.5 ± 2.12 µg/mL-[8]
4i 38.50 ± 2.12 µg/mL-[8]
4c 58.42 ± 3.14 µg/mL-[8]
4g 68 ± 2.12 µg/mL-[8]
Eserine (Standard) 0.025 ± 0.01 µg/mL-[8]

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the cosmetics industry.[9]

Table 4: Tyrosinase Inhibitory Activity of Thiazol-4(5H)-one Analogs

Compound IDIC50 (µM)Inhibition TypeReference
9 -Competitive[9]
11 0.4 ± 0.01Mixed-type[9]
Kojic Acid (Standard) 10.4-[9]
Antimicrobial Activity

The thiazole ring is a component of several clinically used antimicrobial agents.[1][10] Analogs of this compound have shown broad-spectrum activity against various bacterial and fungal strains.

Table 5: Antimicrobial Activity of Thiazole Derivatives

Compound SeriesOrganism TypeActivityReference
Thiazolyl-ethylidene hydrazino-thiazolesGram-positive and Gram-negative bacteriaEffective[1]
Thiazole-based Cu(II) complexesFungi and BacteriaWide range of biological activity[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for evaluating the therapeutic potential of this compound analogs.

Synthesis of Thiazole Derivatives

A common synthetic route to novel thiazole derivatives involves the reaction of thiosemicarbazide or its derivatives with α-haloketones (Hantzsch thiazole synthesis).[1]

General Protocol for the Synthesis of 2-(1-(2-(2-(4-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinecarbothioamide derivatives:

  • Synthesis of the acetylthiazole precursor: Prepare 1-{2-[N'-(4-methoxybenzylidene)-hydrazino]-4-methylthiazol-5-yl}-ethanone as described in the literature.[1]

  • Formation of the thiosemicarbazone: Add a catalytic amount of hydrochloric acid (2-3 drops) to a mixture of the acetylthiazole derivative (10 mmol) and thiosemicarbazide (10 mmol) in an appropriate solvent (e.g., ethanol).

  • Reflux: Heat the reaction mixture at reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation and purification: After cooling, the precipitated solid is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[2][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays

This spectrophotometric method is used to determine the rate of acetylthiocholine hydrolysis by AChE.[8]

Protocol:

  • Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme Incubation: In a 96-well plate, add the buffer, test compound at various concentrations, and AChE enzyme solution. Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add DTNB and the substrate solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition for each compound concentration. Calculate the IC50 value.

Kinase activity can be measured using various methods, including radiometric assays (e.g., 32P-ATP filter binding) or non-radiometric methods (e.g., luminescence-based assays like Kinase-Glo®).

General Protocol (Luminescence-based):

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations in a kinase buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo® reagent) which measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate key concepts related to the therapeutic targeting of this compound analogs.

Signaling Pathway: Kinase Inhibition in Cancer

Many this compound analogs exert their anticancer effects by inhibiting protein kinases that are critical for cancer cell proliferation and survival. The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream MAPK/ERK pathway, a common target for anticancer drugs.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK ThiazoleAnalog This compound Analog RAF RAF (e.g., B-RAF) ThiazoleAnalog->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of a this compound analog on a key kinase like B-RAF.

Experimental Workflow: In Vitro Anticancer Drug Screening

The process of identifying and characterizing the anticancer potential of novel this compound analogs typically follows a structured workflow, from initial synthesis to detailed mechanistic studies.

Anticancer_Screening_Workflow Synthesis Synthesis & Purification of Thiazole Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) IC50->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A typical experimental workflow for the in vitro screening of novel this compound analogs for anticancer activity.

Logical Relationship: Structure-Activity Relationship (SAR) for Enzyme Inhibition

The potency of this compound analogs as enzyme inhibitors is highly dependent on their chemical structure. The following diagram illustrates the logical relationship in a hypothetical structure-activity relationship (SAR) study, where different substitutions on the core scaffold are evaluated for their effect on inhibitory activity.

SAR_Logic cluster_substitutions Substitutions (R) Core This compound Core Scaffold R1 R = Electron-donating group Core->R1 R2 R = Electron-withdrawing group Core->R2 R3 R = Bulky hydrophobic group Core->R3 Activity Enzyme Inhibitory Activity (IC50) R1->Activity Moderate Activity R2->Activity High Activity R3->Activity Low Activity

References

CAS number 38205-66-2 properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Note on CAS Number Identification: Initial searches for the provided CAS number 38205-66-2 primarily identify the compound 1-(4-Thiazolyl)ethanone. However, the context of the topic, focusing on properties and hazards relevant to pharmaceutical development, strongly suggests the intended subject is 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , a known impurity of the antibiotic flucloxacillin.[1] This guide will focus on this latter compound, for which the correct CAS number is 3919-74-2 .[2]

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest within the pharmaceutical industry.[1] Its primary relevance stems from its classification as a process-related impurity and potential degradation product of flucloxacillin, a beta-lactam antibiotic.[1][3] It also serves as a key intermediate in the synthesis of flucloxacillin sodium.[4] As such, a thorough understanding of its chemical properties, synthesis, and potential hazards is critical for researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs. This document provides a comprehensive technical overview of the compound, summarizing its physicochemical properties, synthesis protocols, analytical methodologies, and associated hazards.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to cream or pale brown powder.[1] It is a versatile molecule for further chemical synthesis due to its reactive carboxylic acid group and stable isoxazole ring.[1][3]

PropertyValueReference
IUPAC Name 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[5][6]
Synonyms Flucloxacillin Impurity D, Fcimic acid[7][8]
CAS Number 3919-74-2[2][6][9]
Molecular Formula C₁₁H₇ClFNO₃[3][5][8]
Molecular Weight 255.63 g/mol [3][8]
Appearance White to cream or pale brown powder[1]
Melting Point 202-204 °C[7]
Purity Commercially available in ≥98% purities[8]
InChI Key REIPZLFZMOQHJT-UHFFFAOYSA-N[5][8]
SMILES Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O[6]
Chemical Reactivity

The chemical reactivity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is dictated by its principal functional groups:

  • Carboxylic Acid: This group can undergo standard reactions such as esterification with alcohols, amidation with amines, and conversion to an acyl chloride.[1][3]

  • Isoxazole Ring: The isoxazole ring is generally stable but can be susceptible to cleavage under specific reaction conditions.[1]

  • Halogenated Phenyl Ring: The chloro and fluoro substituents on the phenyl ring influence the molecule's electronic properties and can participate in nucleophilic substitution reactions.[3]

Synthesis and Experimental Protocols

This compound can be formed during the synthesis of flucloxacillin or as a degradation product.[1] It can also be synthesized independently for use as a reference standard in analytical testing.[1] While multiple synthesis routes exist for isoxazole derivatives, a common foundational method involves the cyclocondensation reaction of a β-ketoester with hydroxylamine.[1][3] A more specific protocol involves the conversion of the carboxylic acid to its corresponding acyl chloride, a key step in the synthesis of flucloxacillin.

Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

This protocol describes an improved method for synthesizing the acyl chloride derivative, avoiding harsh chlorinating agents like phosphorus oxychloride or thionyl chloride which generate significant hazardous waste.[4]

  • Objective: To convert 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid to its acyl chloride using bis(trichloromethyl) carbonate (triphosgene).

  • Reactants and Molar Ratios:

    • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid: 1 equivalent (e.g., 25.55 g, 100 mmol)[4]

    • Bis(trichloromethyl) carbonate: 0.33 equivalents (e.g., 9.80 g, 33 mmol)[4]

    • Catalyst (e.g., Tetramethylurea): 0.02 equivalents (e.g., 0.232 g, 2 mmol)[4]

    • Solvent (e.g., Toluene): 10x the mass of the carboxylic acid[4]

  • Procedure:

    • Charge a reaction vessel with 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene.[4]

    • Stir the mixture until uniform.[4]

    • Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes at room temperature. An absorption system for the generated hydrogen chloride gas must be in place.[4]

    • After the addition is complete, heat the reaction mixture to 110°C and maintain at reflux for 2 hours.[4]

    • Following the reaction period, recover the toluene solvent via vacuum distillation.[4]

    • Collect the product fraction by vacuum distillation at 168-170°C (at 0.667 kPa). The product solidifies upon cooling.[4]

  • Expected Outcome: This method has a reported yield of 95.7% and a purity of 99.9% (by GC).[4]

G Diagram 1: Synthesis of Acyl Chloride cluster_reactants Reactants cluster_process Process cluster_products Products & Purification CarboxylicAcid 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid Reaction Reaction at 110°C (Reflux for 2 hours) CarboxylicAcid->Reaction Triphosgene Bis(trichloromethyl) carbonate Triphosgene->Reaction Catalyst Tetramethylurea (Catalyst) Catalyst->Reaction Solvent Toluene (Solvent) Solvent->Reaction Distillation Vacuum Distillation Reaction->Distillation Workup Product Acyl Chloride Product (Solidifies on cooling) Distillation->Product

Diagram 1: Synthesis of Acyl Chloride (Within 100 characters)

Biological Context and Mechanism of Action

The primary biological significance of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its role as an impurity in flucloxacillin, a narrow-spectrum antibiotic.[1][3] While isoxazole derivatives as a class can exhibit a range of biological activities, including antibacterial effects, the specific activity of this compound is not well-documented.[1] Its presence in a pharmaceutical product necessitates a thorough toxicological evaluation to establish safe limits.[1]

Mechanism of Action of the Parent Drug: Flucloxacillin

To understand the context in which this impurity is relevant, it is useful to understand the mechanism of the parent drug. Flucloxacillin, like other beta-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall.[1][10] It specifically binds to and inactivates Penicillin-Binding Proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[10][11] These enzymes are essential for the cross-linking of peptidoglycan chains, a critical component for cell wall strength and rigidity.[10] By disrupting this process, flucloxacillin weakens the cell wall, leading to cell lysis and bacterial death.[11]

G Diagram 2: Mechanism of Beta-Lactam Antibiotics Flucloxacillin Flucloxacillin (Beta-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) Flucloxacillin->PBP Binds to & Inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes PBP->Crosslinking Inhibition CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Lysis Cell Wall Weakening & Cell Lysis CellWall->Lysis Disruption leads to

Diagram 2: Mechanism of Beta-Lactam Antibiotics (Within 100 characters)

Analytical Methodologies

Accurate and precise analytical methods are essential for the detection and quantification of impurities in active pharmaceutical ingredients (APIs) and final drug products. For 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in flucloxacillin samples, High-Performance Liquid Chromatography (HPLC) is a standard technique.[1]

Experimental Protocol: Analysis by Reverse-Phase HPLC

This protocol outlines a general method for the quantification of the target impurity in a flucloxacillin sample.

  • Objective: To separate and quantify 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the flucloxacillin API.[1]

  • Materials:

    • HPLC system with a UV detector.[1]

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

    • Acetonitrile (HPLC grade).[1]

    • Water (HPLC grade).[1]

    • Buffer (e.g., 0.1% Formic Acid).[1]

    • Reference standard of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[1]

    • Flucloxacillin sample for testing.[1]

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, typically consisting of a gradient mixture of acetonitrile and buffered water (e.g., with 0.1% formic acid).[1]

    • Standard Solution Preparation: Accurately weigh a precise amount of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.[1]

    • Sample Solution Preparation: Accurately weigh the flucloxacillin sample and dissolve it in the same solvent used for the standard solutions to a known concentration.

    • Chromatographic Conditions:

      • Set a suitable flow rate (e.g., 1.0 mL/min).

      • Set the UV detector to a wavelength appropriate for detecting both the API and the impurity.

      • Implement a gradient program that starts with a lower concentration of acetonitrile and increases over time to ensure separation and elution of all components.[1]

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.[1]

    • Quantification: Identify the impurity peak in the sample chromatogram by comparing its retention time to that of the reference standard. Calculate the concentration of the impurity in the sample by using the peak area and the calibration curve generated from the standard solutions.[1]

G Diagram 3: General Workflow for Impurity Analysis cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification SamplePrep Sample & Standard Preparation HPLC HPLC Injection & Chromatographic Separation SamplePrep->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Detection UV Detection HPLC->Detection PeakID Peak Identification (by Retention Time) Detection->PeakID Quant Quantification (using Calibration Curve) PeakID->Quant Report Final Report Quant->Report

Diagram 3: General Workflow for Impurity Analysis (Within 100 characters)

Hazards, Safety, and Handling

Safety data indicates that 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a hazardous substance.[1] Proper handling and storage procedures are essential to minimize risk to laboratory personnel.

GHS Hazard Classification
Hazard ClassGHS CodeDescriptionReference
Skin Irritation H315Causes skin irritation[1][3][7][12]
Eye Irritation H319Causes serious eye irritation[1][3][7][12]
Respiratory Irritation H335May cause respiratory irritation[1][3][7][12]
Acute Oral Toxicity H302Harmful if swallowed[3]
Toxicological Summary

As a known pharmaceutical impurity, the toxicological profile of this compound is of high importance. A full assessment is required to establish safe limits in the final drug product, which typically involves in vitro and in vivo studies to evaluate its potential for genotoxicity, cytotoxicity, and other adverse effects.[1]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[7][12]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[7][12]

    • Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a full-face respirator with an appropriate particulate filter.[7]

  • General Hygiene: Avoid eating, drinking, or smoking when handling. Wash hands thoroughly with soap and water after handling. Launder contaminated work clothes separately.[12]

Storage
  • Store in original, tightly sealed containers.[7][12]

  • Keep in a cool, dry, and well-ventilated place.[7][12]

  • Store away from incompatible materials such as strong oxidizing agents and foodstuff containers.[12]

First-Aid Measures
  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][12]

  • Skin Contact: Immediately flush skin with plenty of running water and soap if available. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[7][12]

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][12]

  • Ingestion: If swallowed, give a glass of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[12]

Accidental Release Measures
  • Minor Spills: Clean up spills immediately using dry methods to avoid generating dust. Vacuum up the material using an explosion-proof machine and place it in a sealed, labeled container for disposal.[12]

  • Major Spills: Evacuate the area and move upwind. Alert emergency services. Control personal contact by using appropriate PPE. Prevent the spillage from entering drains or waterways.[12]

References

An In-depth Technical Guide to the Solubility and Stability of 1-(Thiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Thiazol-4-yl)ethanone, a key building block in medicinal chemistry. Given the limited publicly available data on this specific compound, this document focuses on established methodologies for determining its solubility and stability, drawing upon general principles for thiazole derivatives and ketones. This guide is intended to equip researchers with the necessary protocols to generate robust and reliable data for drug discovery and development programs.

Solubility Profile

Qualitative Solubility of the Analogue 2-Acetylthiazole:

SolventSolubility
WaterInsoluble[1]
Organic Solvents (e.g., fats, oils)Soluble[1]
AlcoholSoluble[2]
Propylene GlycolSoluble[2]

Note: This data is for 2-acetylthiazole and should be used as a preliminary guide. Experimental determination for this compound is essential.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, both kinetic and thermodynamic solubility assays are recommended.

1.1.1. Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to quickly assess the aqueous solubility of a compound from a dimethyl sulfoxide (DMSO) stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Quantification (Optional): For more precise measurement, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

G Kinetic Solubility Workflow A Prepare 10 mM Stock in DMSO B Serial Dilution in 96-well Plate A->B C Add Aqueous Buffer (e.g., PBS) B->C D Incubate with Shaking (1-2h) C->D E Measure Turbidity (Nephelometry) D->E Direct Measurement F Alternative: Separate Supernatant D->F For Quantification G Quantify by HPLC-UV F->G

Kinetic Solubility Experimental Workflow

1.1.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the "gold standard" for solubility measurement.

Methodology:

  • Suspension Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, isopropanol, acetone, acetonitrile, dimethylformamide).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for quantification.

G Thermodynamic Solubility Workflow A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Separate Solid and Liquid Phases B->C D Quantify Concentration in Supernatant (HPLC-UV) C->D E Generate Calibration Curve E->D

Thermodynamic Solubility Experimental Workflow

Stability Profile and Degradation Pathways

Assessing the chemical stability of a drug candidate is a critical component of preclinical development. Forced degradation studies are employed to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods and helps to establish appropriate storage conditions.

Forced Degradation (Stress Testing) Experimental Protocol

Forced degradation studies for this compound should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Methodology:

A solution of this compound (e.g., 1 mg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, and if no degradation is observed, at an elevated temperature (e.g., 60-80 °C).[3]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, and if no degradation is observed, at an elevated temperature (e.g., 60-80 °C).[3]

  • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: The solid compound and a solution are exposed to high temperatures (e.g., 60-80 °C) for an extended period.

  • Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method.

G Forced Degradation Study Design cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl) F Sample at Time Points A->F B Base Hydrolysis (NaOH) B->F C Oxidative (H₂O₂) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G HPLC-DAD/MS Analysis F->G H Identify Degradants G->H I Elucidate Pathways H->I API This compound Solution API->A API->B API->C API->D API->E

References

The Thiazole Ring: A Cornerstone of Medicinal Chemistry—From Historical Discovery to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered thiazole ring, a sulfur and nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a central component in a vast array of biologically active compounds, from essential vitamins to life-saving drugs. This technical guide provides a comprehensive overview of the discovery and history of thiazole-containing compounds, detailing key synthetic methodologies, summarizing quantitative biological data, and illustrating their mechanisms of action.

Foundational Discoveries: Synthesis and Early Biological Significance

The story of thiazole in science begins not in biology, but in the realm of synthetic organic chemistry. Its subsequent discovery as a crucial component of a natural vitamin marked its entry into the world of biochemistry and medicine.

The Hantzsch Thiazole Synthesis: A Chemical Gateway

The ability to construct the thiazole ring is fundamental to its history. In 1887, German chemist Arthur Hantzsch reported a robust method for synthesizing thiazoles by reacting α-haloketones with thioamides.[1] This reaction, now known as the Hantzsch thiazole synthesis, remains a cornerstone of heterocyclic chemistry and enabled the initial exploration of this chemical class.[1][2]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic example of the Hantzsch synthesis, reacting an α-haloketone with thiourea.[3]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware (scintillation vial, beaker, Buchner funnel)

  • Stir bar and hot plate

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Add 5 mL of methanol and a stir bar to the vial.[3]

  • Heat the mixture on a hot plate with stirring for approximately 30 minutes. The reaction progress can be monitored by thin-layer chromatography.[3]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[3]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This neutralizes the hydrobromic acid formed and precipitates the product.[2]

  • Filter the resulting solid product using a Buchner funnel, washing the filter cake with water.[3]

  • Allow the collected solid to air dry. The crude product is often of sufficient purity for characterization.[3]

Thiamine (Vitamin B1): Nature's Thiazole

The first critical biological role for the thiazole ring was uncovered through the investigation of beriberi, a debilitating neurological disease.

  • Early Observations: In the 1890s, Christiaan Eijkman, a Dutch physician in the Dutch East Indies, observed that chickens fed polished white rice developed a paralysis akin to beriberi, which could be reversed by feeding them unpolished brown rice.[2][4] This led to the theory of an essential "anti-beriberi factor" present in rice bran.[5]

  • Isolation and Structure: In 1926, Barend Jansen and Willem Donath successfully isolated and crystallized this factor.[4][6] The structure of the compound, named thiamine , was elucidated in 1935 by Robert R. Williams, who revealed it to be composed of a pyrimidine ring linked to a thiazole ring.[7] Williams also completed its chemical synthesis in 1936.[4][7]

Experimental Protocol: Historical Isolation of Thiamine from Rice Bran (Jansen and Donath Method)

This protocol outlines the key stages of the historical method used to first isolate crystalline thiamine, a process that required processing vast quantities of starting material.[6]

Materials:

  • Rice bran

  • Acidified water (for extraction)

  • Adsorbent material (e.g., acid clay)

  • Barium hydroxide or similar base (for elution)

  • Silver nitrate and other precipitating agents

  • Various solvents for purification and crystallization

Procedure Overview:

  • Extraction: Large quantities of rice bran were extracted with acidified water to solubilize the water-soluble vitamin.

  • Adsorption: The aqueous extract was treated with an adsorbent material like acid clay, which binds the thiamine. This step concentrated the vitamin from the dilute extract.

  • Elution: The thiamine was released (eluted) from the adsorbent clay using a basic solution, such as barium hydroxide.

  • Purification through Precipitation: The eluted solution, still containing many impurities, was subjected to a series of precipitation steps. This involved using agents like silver nitrate to precipitate the active fraction.

  • Final Purification and Crystallization: The final active concentrate was further purified using various solvents, ultimately leading to the crystallization of thiamine hydrochloride. This multi-stage process was arduous and yielded only milligrams of pure substance from hundreds of kilograms of rice bran.

The Dawn of Antimicrobials: Synthetic Thiazole-Containing Drugs

The success of synthetic dyes spurred the development of medicinal chemistry, leading to the creation of the first classes of effective antimicrobial drugs, the sulfonamides. Among them, a thiazole derivative proved to be a pivotal compound.

Sulfathiazole: A Pre-Penicillin "Wonder Drug"

Following the discovery of the antibacterial properties of Prontosil in the 1930s, which was found to metabolize to sulfanilamide, a massive synthetic effort began to create more potent and less toxic derivatives.[1] This research led to the development of Sulfathiazole in the late 1930s.[3] It quickly became a frontline therapy for a range of bacterial infections, including those caused by Staphylococcus and Streptococcus, dramatically reducing mortality from diseases like pneumonia and meningitis before penicillin became widely available.[1][3]

Mechanism of Action: Sulfathiazole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3][8] Bacteria rely on this enzyme to synthesize dihydrofolic acid, a precursor to folic acid, which is essential for DNA and protein synthesis.[8] Sulfathiazole is a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (PABA). By binding to the enzyme's active site, it blocks PABA and halts folic acid production, leading to a bacteriostatic effect that stops bacterial proliferation.[3][8]

Folic_Acid_Pathway_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS Substrate 1 PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate 2 DHF Dihydrofolic Acid DHPS->DHF Forms Dihydropteroate THF Tetrahydrofolic Acid DHF->THF via DHFR DNA_RNA Nucleic Acid Precursors THF->DNA_RNA Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitive Inhibition

Inhibition of bacterial folic acid synthesis by Sulfathiazole.
Experimental Protocol: Historical Synthesis of Sulfathiazole (c. 1940s)

The industrial synthesis of sulfathiazole during its peak usage was a multi-step process derived from patent literature of the era.[1]

Materials:

  • Acetanilide

  • Chlorosulfonic acid

  • 2-Aminothiazole

  • Pyridine (as solvent and base)

  • Sodium hydroxide

Procedure Overview:

  • Preparation of p-Acetamidobenzenesulfonyl Chloride: The synthesis began with the chlorosulfonation of acetanilide. Acetanilide was reacted with an excess of chlorosulfonic acid at a controlled temperature. The resulting mixture was then carefully poured over ice to precipitate the p-acetamidobenzenesulfonyl chloride.[1]

  • Condensation with 2-Aminothiazole: The prepared sulfonyl chloride was then reacted with 2-aminothiazole. This condensation reaction was typically carried out in a solvent such as pyridine, which also served as a base to neutralize the hydrochloric acid byproduct. This step formed the N-acetylated sulfathiazole intermediate.

  • Hydrolysis (Deacetylation): The final step was the removal of the acetyl protecting group. The intermediate was treated with aqueous sodium hydroxide (hydrolysis) to yield the sodium salt of sulfathiazole. Subsequent acidification would then precipitate the final sulfathiazole product.

Quantitative Data: In Vitro Activity of Sulfathiazole

The efficacy of early antibiotics like sulfathiazole was determined by measuring their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium in vitro.

BacteriumMIC Range (mg/100 mL)
Streptococcus pyogenes0.2 - 1.0
Staphylococcus aureus0.5 - 5.0
Pneumococcus (Streptococcus pneumoniae)0.4 - 2.5
Gonococcus (Neisseria gonorrhoeae)0.1 - 0.5
Escherichia coli5.0 - 20.0
Note: Data is representative of values reported in the early 1940s and may vary based on the specific strain and testing methodology. Concentrations were often reported in mg per 100 mL (mg%) in historical literature.

The Thiazole Motif in Complex Natural Products

Beyond thiamine, the thiazole ring and its reduced form, thiazolidine, are found in some of the most important classes of natural product-derived drugs.

Penicillin: The Thiazolidine Core

While not a thiazole itself, the core structure of penicillin, discovered by Alexander Fleming in 1928, contains a fused thiazolidine ring, a saturated analog of thiazole. The structure was definitively confirmed by Dorothy Hodgkin using X-ray crystallography in 1945. The biosynthesis of this crucial structural motif involves the cyclization of a tripeptide precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The enzyme isopenicillin N synthase catalyzes an oxidative ring closure that forms both the β-lactam and the thiazolidine rings from the cysteine and valine residues of the tripeptide.[3]

Penicillin_Biosynthesis cluster_precursors Amino Acid Precursors cluster_synthesis Biosynthetic Pathway Valine L-Valine ACVS ACV Synthetase Valine->ACVS Cysteine L-Cysteine Cysteine->ACVS AAA L-α-Aminoadipic Acid AAA->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV Tripeptide) ACVS->ACV IPNS Isopenicillin N Synthase (Oxidative Cyclization) ACV->IPNS IPN Isopenicillin N (Contains Thiazolidine Ring) IPNS->IPN

Biosynthesis of the penicillin core, forming the thiazolidine ring.
Epothilones: Thiazole-Containing Microtubule Stabilizers

In the 1990s, a new class of potent anticancer agents, the epothilones , were isolated from the myxobacterium Sorangium cellulosum.[4] These 16-membered macrolides, featuring a characteristic thiazole side chain, were found to have a mechanism of action similar to the blockbuster drug paclitaxel (Taxol®).

Mechanism of Action: Epothilones bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[9] This hyperstabilization of the microtubule network is catastrophic for dividing cells, as it arrests the cell cycle at the G2-M transition, ultimately leading to apoptosis (programmed cell death).[9] Epothilones have shown superior efficacy to taxanes in certain cancer models, particularly due to their better water solubility and activity against paclitaxel-resistant cell lines.[4]

Epothilone_Mechanism cluster_tubulin Microtubule Dynamics cluster_inhibition Epothilone Action Dimers αβ-Tubulin Dimers Polymerization Polymerization Dimers->Polymerization Microtubule Microtubule (Dynamic Structure) Polymerization->Microtubule Depolymerization Depolymerization Depolymerization->Dimers Epothilone Epothilone Depolymerization->Epothilone Inhibits Microtubule->Depolymerization Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Microtubule->Apoptosis Epothilone->Microtubule Binds to β-tubulin, Promotes Stabilization

Mechanism of microtubule stabilization by epothilones.
Quantitative Data: Comparative Cytotoxicity of Epothilone Analogs

The discovery of epothilones spurred the synthesis of numerous analogs to improve potency and pharmacokinetic properties. The table below compares the cytotoxic activity (IC₅₀) of natural epothilones and a synthetic analog, ixabepilone, against various human cancer cell lines.

CompoundOvarian (A2780)Breast (MCF-7)Colon (HT29)
Paclitaxel 2.3 nM4.5 nM5.0 nM
Epothilone A 3.6 nM7.0 nM10.0 nM
Epothilone B 0.8 nM1.8 nM2.0 nM
Ixabepilone 0.9 nM2.1 nM2.2 nM
IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%. Data compiled from multiple preclinical studies and are representative.

Modern Thiazole-Containing Drugs: A Targeted Approach

The versatility of the thiazole ring continues to be exploited in modern drug design, enabling potent and specific interactions with biological targets.

Ritonavir: An HIV Protease Inhibitor

Approved by the FDA in 1996, Ritonavir is a potent antiretroviral drug used in the treatment of HIV/AIDS.[10] The development of ritonavir involved systematic structure-activity relationship studies where pyridyl groups in an initial lead compound were replaced with thiazole rings. This substitution provided increased chemical stability towards oxidation while maintaining the necessary aqueous solubility for oral absorption.[8]

Mechanism of Action: Ritonavir is a peptidomimetic inhibitor that specifically targets the HIV-1 protease enzyme.[11] This enzyme is critical for the viral life cycle, as it cleaves large viral polyproteins (Gag-Pol) into smaller, functional proteins required for the assembly of new, infectious virions. Ritonavir binds tightly to the active site of the protease, blocking this cleavage process and resulting in the production of immature, non-infectious viral particles.

Experimental Protocol: HIV-1 Protease Inhibition Assay (FRET-based)

The inhibitory activity of compounds like ritonavir is quantified using in vitro enzymatic assays, such as a Fluorescence Resonance Energy Transfer (FRET) assay.

Principle: This assay uses a synthetic peptide substrate that mimics the HIV protease cleavage site and is labeled with a fluorophore and a quencher molecule. In the intact peptide, the quencher suppresses the fluorescence signal. When HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. An inhibitor like ritonavir prevents this cleavage, resulting in a reduced fluorescence signal.[7]

Procedure Overview:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., ritonavir). Prepare solutions of recombinant HIV-1 protease and the FRET peptide substrate in an appropriate assay buffer.[7]

  • Assay Setup: In a 96-well microplate, add the assay buffer, the inhibitor dilutions, and the HIV-1 protease solution. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.[8]

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity kinetically over time.[7]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]

FRET_Assay_Workflow Start Prepare Serial Dilutions of Ritonavir AddEnzyme Add HIV-1 Protease and Inhibitor to Plate Start->AddEnzyme Incubate Incubate (Enzyme-Inhibitor Binding) AddEnzyme->Incubate AddSubstrate Add FRET Substrate (Initiate Reaction) Incubate->AddSubstrate Monitor Monitor Fluorescence Signal (Kinetic Read) AddSubstrate->Monitor Calculate Calculate Initial Velocities and Plot Dose-Response Curve Monitor->Calculate End Determine IC50 Value Calculate->End

Workflow for an HIV Protease FRET-based inhibition assay.
Quantitative Data: In Vitro Activity of Ritonavir

The biological activity of ritonavir is characterized by its potent inhibition of both the HIV protease enzyme and viral replication in cell culture.

ParameterValueDescription
HIV-1 Protease IC₅₀ < 1.0 nMConcentration to inhibit purified enzyme activity by 50%.
Antiviral EC₅₀ (HIV-1) 0.022 µMConcentration to inhibit viral replication in cell culture by 50%.
Antiviral EC₅₀ (HIV-2) 0.16 µMConcentration to inhibit HIV-2 replication in cell culture by 50%.
IC₅₀ = half-maximal inhibitory concentration; EC₅₀ = half-maximal effective concentration.

Conclusion

From its synthesis in the late 19th century to its central role in modern pharmaceuticals, the thiazole ring has proven to be an exceptionally valuable scaffold in chemical and biological sciences. Its journey through the discovery of thiamine, the development of early sulfonamide antibiotics, and its incorporation into complex natural products and rationally designed drugs highlights a remarkable history of scientific innovation. The continued exploration of thiazole chemistry promises to yield new therapeutic agents for years to come, cementing its legacy as a cornerstone of drug discovery.

References

Methodological & Application

Hantzsch Thiazole Synthesis: Application Notes and Protocols for the Preparation of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Hantzsch thiazole synthesis, a versatile and widely used method for the preparation of substituted thiazole derivatives. Thiazoles are a critical heterocyclic motif in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. This guide offers a comprehensive resource for researchers engaged in drug discovery and development, featuring detailed methodologies, quantitative data, and a mechanistic overview.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic condensation reaction between an α-haloketone and a thioamide-containing reactant to yield a thiazole.[1][2] This method is renowned for its reliability, broad substrate scope, and generally good to excellent yields.[3] The reaction is a cornerstone in the synthesis of 2-aminothiazoles and other substituted thiazoles, which are key building blocks in the development of new therapeutic agents.[4] Variations of the classical synthesis, including microwave-assisted and solvent-free conditions, have been developed to improve reaction times, yields, and the environmental footprint of the process.[3][5]

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6]

The general mechanism involves the following key steps:

  • Sₙ2 Reaction: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide to form an intermediate.[7]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon of the ketone in an intramolecular fashion, leading to the formation of a five-membered heterocyclic intermediate.[6]

  • Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the final aromatic thiazole product.[7]

Below is a graphical representation of the experimental workflow for a typical Hantzsch thiazole synthesis.

Hantzsch_Workflow reagents Combine α-Haloketone and Thioamide Derivative solvent Add Solvent (e.g., Ethanol, Methanol) reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Work-up (e.g., Neutralization, Precipitation) monitoring->workup Upon Completion isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization or Chromatography) isolation->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization

Figure 1: General experimental workflow for the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted thiazoles via the Hantzsch reaction. These can be adapted based on the specific substrates and desired scale.

Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole[6]

This protocol describes a straightforward and high-yielding synthesis of a simple 2-aminothiazole.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate Solution (20 mL)

  • Stir bar

  • 20 mL scintillation vial

  • 100 mL beaker

  • Büchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing it to precipitate.[7]

  • Filter the mixture through a Büchner funnel.

  • Wash the collected solid with water.

  • Spread the solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Characterize the product using appropriate analytical techniques such as melting point determination, TLC, and NMR spectroscopy.[6]

Protocol 2: One-Pot, Three-Component Synthesis of Substituted Hantzsch Thiazole Derivatives[8]

This protocol details a more complex, one-pot synthesis for creating a variety of substituted thiazoles using a reusable catalyst.

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (SiW.SiO₂) (15 mol%)

  • Ethanol/Water (1:1, v/v) (5 mL)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%).

  • Add 5 mL of an ethanol/water (1:1) mixture to the flask.

  • Stir the mixture at 65°C under reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 3.5 hours.

  • Upon completion, filter the hot solution to remove the catalyst. The catalyst can be washed with ethanol and reused.

  • The filtrate containing the product is then concentrated under vacuum.

  • The resulting solid product is dried in an oven at 60°C.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

  • Characterize the final product using IR, NMR, and mass spectrometry.[8]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various substituted thiazoles via the Hantzsch synthesis and its modifications. This data allows for easy comparison of different synthetic approaches.

R¹ Substituent (on α-Haloketone)R² Substituent (on Thioamide)Reaction ConditionsReaction TimeYield (%)Reference
PhenylAminoMethanol, 100°C30 minHigh (not specified)[6]
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-ylAmino (with Benzaldehyde)EtOH/H₂O (1:1), SiW.SiO₂, 65°C2 - 3.5 h79 - 90[9]
4-NitrophenylAminoEtOH/H₂O (1:1), SiW.SiO₂, Ultrasonic, RT1.5 - 2 h85[8]
4-ChlorophenylAminoEtOH/H₂O (1:1), SiW.SiO₂, 65°C2 - 3.5 h87[10]
PhenylN-PhenylMethanol, Microwave, 90°C30 min95[11]
6-Phenylimidazo[2,1-b]thiazol-5-ylN-PhenylMethanol, Microwave, 90°C30 min95[11]
Pyridin-2-ylN-(2,6-Difluorophenyl)EtOH, 70°C2 h79[4]
Pyridin-2-ylN-(2-Trifluoromethylphenyl)EtOH, 70°C2 h59[4]
PhenylAminoSolvent-free, grinding10 - 20 min80 - 95[3]
Various ArylAminoSolvent-free, heata few seconds42 - 93[5]

Purification and Characterization

The purification and characterization of the synthesized thiazole derivatives are crucial steps to ensure the identity and purity of the final compounds.

  • Purification:

    • Filtration: For products that precipitate from the reaction mixture, simple filtration is an effective method for isolation.[6]

    • Recrystallization: This is a common technique to purify solid products. A suitable solvent system is chosen in which the product is soluble at high temperatures and insoluble at low temperatures.

    • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography can be employed for purification.

  • Characterization:

    • Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and to assess the purity of the final product.

    • Melting Point: A sharp melting point range is indicative of a pure compound.

    • Spectroscopy:

      • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the synthesized thiazole derivatives.[4][8]

      • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.[8]

      • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[8]

Conclusion

The Hantzsch thiazole synthesis remains a powerful and versatile tool in the arsenal of medicinal and organic chemists. Its adaptability to various substrates and the development of more efficient and environmentally friendly protocols ensure its continued relevance in the synthesis of novel, biologically active thiazole-containing compounds. The detailed protocols and compiled data in this application note serve as a valuable resource for researchers in the field of drug development and organic synthesis.

References

Application Notes: Synthesis and Utility of 1-(Thiazol-4-yl)ethanone Chalcones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1] The incorporation of a thiazole moiety into the chalcone scaffold has been shown to enhance biological activity, leading to the development of potent therapeutic agents.[2][3] This document provides detailed protocols for the synthesis of chalcone derivatives using 1-(Thiazol-4-yl)ethanone via the Claisen-Schmidt condensation and summarizes their biological applications, particularly in cancer and infectious disease research.

Claisen-Schmidt Condensation for Thiazole-Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones.[4][5] This reaction involves the base-catalyzed condensation of an aldehyde (without an α-hydrogen) with a ketone (containing an α-hydrogen).[4][6] In the context of this application, this compound serves as the ketone, reacting with various substituted aromatic aldehydes to yield a diverse library of thiazole-containing chalcones.[7] The reaction is typically carried out in an alcoholic solvent with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5]

Biological Significance of Thiazole-Chalcone Hybrids

Thiazole-chalcone hybrids have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development.[2][3] Their biological effects are largely attributed to the nature and position of substituents on the aromatic rings.[3]

  • Anticancer Activity: Numerous studies have highlighted the potent anticancer properties of thiazole-chalcones.[7][8][9] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and colon.[8][10][11] The primary mechanisms of action include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[9][12][13]

  • Antitubercular and Antimicrobial Activity: Certain thiazole-chalcone derivatives exhibit significant activity against Mycobacterium tuberculosis and other microbial pathogens.[8][14] Halogen-substituted chalcones, in particular, have shown promising antitubercular potential.[8]

  • Anti-inflammatory Activity: These compounds have also been investigated for their anti-inflammatory effects, with some derivatives showing potent inhibition of enzymes like 5-lipoxygenase (5-LOX).[15]

Experimental Protocols

This section provides a general yet detailed protocol for the synthesis of (E)-1-(thiazol-4-yl)-3-(aryl)prop-2-en-1-ones via the Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (95% or absolute)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Glacial acetic acid (for neutralization, if required)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

General Procedure for Claisen-Schmidt Condensation:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1-1.2 equivalents) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH (1.5-2.5 equivalents).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. If a precipitate forms, collect the solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry the product. If no precipitate forms, acidify the solution with dilute acetic acid to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure thiazole-chalcone derivative.

Characterization:

The structure of the synthesized chalcones can be confirmed using various spectroscopic techniques, including:

  • ¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the presence of characteristic chalcone protons and carbons.[9]

  • FT-IR: To identify the characteristic functional groups, such as the α,β-unsaturated carbonyl group.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Data Presentation

The following tables summarize the quantitative data on the biological activities of representative thiazole-chalcone derivatives.

Table 1: Anticancer Activity of Thiazole-Chalcone Derivatives

Compound IDSubstituent on Aryl RingCancer Cell LineIC₅₀ (µM)Reference
1 2,4-DichlorophenylHepG210.6[10][11]
2 4-MethoxyphenylHepG-21.56[2]
3 4-MethoxyphenylA5491.39[2]
4 4-MethoxyphenylMCF-71.97[2]
5 2-ThiazolylDU-1456.86[8]
6 3-ChlorophenylOvar-31.55[9]
7 3-NitrophenylMDA-MB-4682.95[9]

Table 2: Antitubercular Activity of Thiazole-Chalcone Derivatives

Compound IDSubstituent on Aryl RingMycobacterium tuberculosis H37Rv MIC (µM)Reference
8 2,4-Difluorophenyl2.43[8]
9 2,4-Dichlorophenyl4.41[8]
10 2-Fluorophenyl20.68[8]

Visualizations

The following diagrams illustrate the reaction mechanism, experimental workflow, and a key signaling pathway modulated by thiazole-chalcone derivatives.

Claisen_Schmidt_Mechanism ketone This compound enolate Enolate Intermediate ketone->enolate + OH⁻ aldehyde Aromatic Aldehyde alkoxide Alkoxide Intermediate enolate->alkoxide + Aldehyde aldehyde->alkoxide base Base (OH⁻) chalcone Thiazole-Chalcone alkoxide->chalcone - OH⁻ (Dehydration) water H₂O alkoxide->water + H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental_Workflow start Start dissolve Dissolve this compound and Aromatic Aldehyde in Ethanol start->dissolve add_base Add NaOH or KOH solution dissolve->add_base stir Stir at Room Temperature (2-24h) add_base->stir workup Pour into Ice Water stir->workup filter Filter and Wash Precipitate workup->filter dry Dry the Crude Product filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize characterize Characterize the Pure Product (NMR, IR, MS) recrystallize->characterize end End characterize->end

Caption: Experimental workflow for thiazole-chalcone synthesis.

Apoptosis_Pathway chalcone Thiazole-Chalcone tubulin Tubulin Polymerization Inhibition chalcone->tubulin g2m_arrest G2/M Cell Cycle Arrest tubulin->g2m_arrest bcl2_family Modulation of Bcl-2 Family Proteins g2m_arrest->bcl2_family bax_up ↑ Bax bcl2_family->bax_up bcl2_down ↓ Bcl-2 bcl2_family->bcl2_down mito Mitochondrial Dysfunction bax_up->mito bcl2_down->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis signaling pathway induced by thiazole-chalcones.

References

Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel thiazole-based chalcones, a class of compounds with significant potential in drug discovery due to their diverse pharmacological activities. These notes are intended to guide researchers in the efficient synthesis, purification, and characterization of these molecules.

Introduction

Thiazole-based chalcones are a prominent class of heterocyclic compounds characterized by an α,β-unsaturated ketone system linking a thiazole ring to another aromatic or heteroaromatic ring.[1][2] This structural motif is responsible for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4] The versatility of the Claisen-Schmidt condensation reaction allows for the facile synthesis of a diverse library of these compounds by combining various substituted thiazole ketones with a range of aldehydes.[2][5][6]

General Synthetic Protocol: Claisen-Schmidt Condensation

The most common and efficient method for synthesizing thiazole-based chalcones is the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed condensation of a substituted thiazole-containing ketone with an aromatic or heteroaromatic aldehyde.[2][5]

Base-Catalyzed Protocol

This protocol is widely used for the synthesis of thiazole-based chalcones.[5][7][8]

Materials:

  • Substituted thiazole ketone (e.g., 1-(4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethan-1-one or N-(5-acetyl-4-methylthiazol-2-yl) substituted benzamides)[5][7]

  • Substituted aromatic or heteroaromatic aldehyde[5][7]

  • Ethanol[5][7]

  • Sodium hydroxide (NaOH) solution (e.g., 60%) or Potassium hydroxide (KOH) solution[7][8][9]

  • Crushed ice[9]

  • Dilute Hydrochloric acid (HCl)[9]

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted thiazole ketone and the selected aromatic/heteroaromatic aldehyde in ethanol.[9]

  • Reaction Initiation: Cool the stirred solution in an ice bath (0-5 °C).

  • Base Addition: Add the NaOH or KOH solution dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the low temperature.[7][9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time (typically 4-24 hours).[3][7] Monitor the progress of the reaction by TLC.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and water.[9]

  • Precipitation: If a precipitate does not form immediately, acidify the mixture with dilute HCl to a neutral or slightly acidic pH to induce precipitation of the chalcone.[9]

  • Filtration and Washing: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any inorganic impurities, and then with a small amount of cold ethanol.

  • Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2][10]

  • Characterization: Confirm the structure and purity of the synthesized chalcone using techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3][5][7]

Acid-Catalyzed Protocol

An alternative method involves catalysis by a mixture of glacial acetic acid and a strong acid like HCl.[3]

Materials:

  • Substituted thiazole aldehyde (e.g., 2,4-dichlorothiazole-5-carboxaldehyde)[3]

  • Substituted aromatic ketone[3]

  • Glacial acetic acid[3]

  • Concentrated Hydrochloric acid (HCl)[3]

  • Ethanol[3]

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reactant Preparation: Dissolve the substituted thiazole aldehyde in a mixture of glacial acetic acid and concentrated HCl.[3]

  • Addition of Ketone: To this solution, add the substituted aromatic ketone dissolved in ethanol.[3]

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.[3]

  • Product Isolation: After completion of the reaction (monitored by TLC), the precipitate of the target compound is separated by filtration and washed thoroughly.[3]

  • Drying and Characterization: Dry the product and characterize it using standard spectroscopic methods.[3]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various thiazole-based chalcones.

Table 1: Synthesis of Thiazole-Chalcone Hybrids (1-20) [3]

CompoundAr-group of KetoneYield (%)Melting Point (°C)
1 2-chlorophenyl7580
7 2,4-dichlorophenyl88128
12 2,4-difluorophenyl91134
20 2-thiazolyl82162

Table 2: Synthesis of Chalcone-Thiazole Hybrids (4a-w) [5]

CompoundYield (%)
4k H4-F85
4n H4-Cl82
4v H4-OCH₃88

Table 3: Spectroscopic Data for Representative Thiazole-Based Chalcones [7]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2a-2p 2.50-2.60 (s, CH₃), 7.10-7.80 (d, chalcone CH=CH), 13.63-13.70 (s, NH)14.14-15.02 (CH₃), 179.87-180.24 (C=O), 188.91-189.44 (C=S)

Visualizations

Synthetic Workflow

The general workflow for the synthesis and evaluation of novel thiazole-based chalcones is depicted below.

G Experimental Workflow for Thiazole-Based Chalcone Synthesis cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (Thiazole Ketone/Aldehyde + Aldehyde/Ketone) Reaction Claisen-Schmidt Condensation (Base or Acid Catalysis) Start->Reaction Workup Reaction Work-up (Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity Purity Assessment (Melting Point, Elemental Analysis) Spectroscopy->Purity Screening In vitro/In vivo Assays (e.g., Anticancer, Anti-inflammatory) Purity->Screening Data Data Analysis (IC50, MIC values) Screening->Data

Caption: A general workflow for the synthesis and evaluation of thiazole-based chalcones.

Potential Signaling Pathway: Tubulin Polymerization Inhibition

Several synthesized thiazole-based chalcones have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[7]

G Mechanism of Action: Tubulin Polymerization Inhibition cluster_cell Cancer Cell Chalcone Thiazole-Based Chalcone Tubulin α/β-Tubulin Dimers Chalcone->Tubulin Binds to Colchicine Site Polymerization Polymerization Tubulin->Polymerization GTP Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization GDP MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Polymerization->Microtubules Depolymerization->Tubulin CellCycleArrest Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by thiazole-based chalcones leading to apoptosis.

Potential Signaling Pathway: 5-Lipoxygenase (5-LOX) Inhibition

Certain thiazole-chalcone hybrids have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.[5]

G Mechanism of Action: 5-Lipoxygenase (5-LOX) Inhibition cluster_pathway Leukotriene Biosynthesis Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes (e.g., LTB4) HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Chalcone Thiazole-Chalcone Hybrid Chalcone->LOX Inhibition

Caption: Inhibition of the 5-LOX pathway by thiazole-chalcone hybrids, reducing inflammation.

References

Application Notes & Protocols: Development of Antimicrobial Agents Using 1-(Thiazol-4-yl)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent pharmacophore in medicinal chemistry due to its wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] This document provides detailed application notes and protocols for the development of antimicrobial agents derived from 1-(thiazol-4-yl)ethanone, a key building block for a variety of bioactive thiazole derivatives. These notes will cover synthetic methodologies, antimicrobial screening protocols, and data on the biological activity of these compounds.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis and its variations are commonly employed for the preparation of thiazole derivatives. A general workflow involves the reaction of a thioamide with an α-haloketone. For derivatives of this compound, the synthesis often starts with the corresponding thiosemicarbazone, which is then cyclized.

General Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Thioamide Thiosemicarbazone (derived from aldehyde/ketone) Cyclization Hantzsch Thiazole Synthesis Thioamide->Cyclization AlphaHaloKetone α-Haloketone (e.g., 2-bromo-1-(thiazol-4-yl)ethanone) AlphaHaloKetone->Cyclization ThiazoleDerivative Substituted Thiazole Derivative Cyclization->ThiazoleDerivative

Caption: General workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of a 2-amino-4-(thiazol-4-yl)thiazole derivative

This protocol is a generalized procedure based on common synthetic routes described in the literature.[4]

Materials:

  • (2-methyl-5-nitro-4-phenylazo-imidazol-1-yl)-acetyl thiosemicarbazone (1 equivalent)

  • Appropriate α-bromoacetyl derivative (e.g., 2-bromo-1-phenylethanone) (1 equivalent)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Dissolve the thiosemicarbazone (1 eq.) in DMF.

  • Dissolve the α-bromoacetyl derivative (1 eq.) in ethanol.

  • Add the ethanolic solution of the α-bromoacetyl derivative to the DMF solution of the thiosemicarbazone.

  • Stir the reaction mixture at room temperature for 2 hours.

  • The solid product that separates is collected by filtration.

  • Wash the solid with ethanol and dry.

  • Recrystallize the crude product from an ethanol-DMF mixture to obtain the pure thiazole derivative.

  • Characterize the synthesized compound using spectroscopic methods (IR, 1H NMR, 13C NMR) and elemental analysis.

Antimicrobial Activity Screening

The antimicrobial efficacy of the synthesized thiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of pathogenic bacteria and fungi.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Culture Prepare microbial cultures (bacteria/fungi) Inoculation Inoculate compound dilutions with microbial suspension Culture->Inoculation Compound Prepare serial dilutions of test compounds Compound->Inoculation Incubation Incubate at optimal temperature (e.g., 37°C for 24h) Inoculation->Incubation MIC Determine MIC: Lowest concentration with no visible growth Incubation->MIC MBC_MFC Determine MBC/MFC: Subculture from clear wells to agar plates MIC->MBC_MFC

Caption: Workflow for MIC and MBC/MFC determination.

Protocol: Broth Microdilution Method for MIC Determination

This protocol is based on standardized methods for antimicrobial susceptibility testing.[5][6]

Materials:

  • Synthesized thiazole derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ampicillin, Ciprofloxacin, Ketoconazole, Bifonazole) as positive controls

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound and the standard drugs in a suitable solvent.

  • Perform two-fold serial dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of each microbial strain (e.g., to a final concentration of 5 x 10^5 CFU/mL).

  • Inoculate each well containing the serially diluted compounds with the microbial suspension.

  • Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28-35°C for 48 hours for fungi).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Determination of MBC/MFC
  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto fresh agar plates.

  • Incubate the agar plates under the same conditions as the microtiter plates.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial Activity Data

The following tables summarize the antimicrobial activity of various thiazole derivatives reported in the literature.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in mg/mL)

CompoundBacillus cereusStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Compound 3--0.23-0.70-[5]
Compound 40.17-0.17-[5]
Compound 90.17---[5]
Compound 5-0.008-0.060.008-0.060.008-0.06[6]
Catechol-derived thiazole-≤ 0.002 (MRSA)≤ 0.002-[7]

Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in mg/mL)

CompoundCandida albicansAspergillus fumigatusTrichoderma virideReference
Compound 90.06-0.230.06-0.230.06-0.23[5]
Compound 80.08-0.230.08-0.230.08-0.23[5]
Compound 7b0.22-0.25--[8]

Proposed Mechanisms of Action

Several mechanisms have been proposed for the antimicrobial action of thiazole derivatives, often involving the inhibition of essential bacterial or fungal enzymes. Molecular docking studies are frequently used to predict and rationalize these mechanisms.

Potential Enzymatic Targets of Thiazole Derivatives

Mechanism_of_Action cluster_bacteria Bacterial Targets cluster_fungi Fungal Target Thiazole Thiazole Derivatives DNA_Gyrase DNA Gyrase (DNA Replication) Thiazole->DNA_Gyrase Inhibition FabH β-ketoacyl-acyl carrier protein synthase III (Fatty Acid Synthesis) Thiazole->FabH Inhibition MurB UDP-N-acetylenolpyruvoylglucosamine reductase (Cell Wall Synthesis) Thiazole->MurB Inhibition DHFR_bac Dihydrofolate Reductase (Folate Synthesis) Thiazole->DHFR_bac Inhibition Demethylase 14α-lanosterol demethylase (Ergosterol Synthesis) Thiazole->Demethylase Inhibition

Caption: Potential enzymatic targets for thiazole-based antimicrobial agents.

  • DNA Gyrase: This enzyme is crucial for DNA replication and supercoiling in bacteria. Some thiazole derivatives have been shown to inhibit its activity.[1]

  • β-ketoacyl-acyl carrier protein synthase III (FabH): FabH is involved in the initiation of fatty acid synthesis in bacteria, making it an attractive target for novel antibiotics.[1]

  • E. coli MurB Enzyme: This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Its inhibition leads to cell lysis.[5]

  • 14α-lanosterol demethylase (CYP51): In fungi, this enzyme is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity.[6]

  • Dihydrofolate Reductase (DHFR): This enzyme is vital for the synthesis of nucleic acids and some amino acids in both bacteria and eukaryotes. Selective inhibition of bacterial DHFR can lead to antimicrobial effects.[8]

Conclusion

Derivatives of this compound represent a promising class of compounds in the search for new antimicrobial agents. The synthetic routes are well-established, and the resulting compounds exhibit a broad spectrum of activity against various bacterial and fungal pathogens. The protocols and data presented herein provide a foundational guide for researchers in the field of antimicrobial drug discovery to synthesize, screen, and further develop these potent molecules. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on detailed mechanistic studies to validate the proposed molecular targets.

References

Application Notes and Protocols for Microwave-Assisted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of thiazole derivatives utilizing microwave-assisted organic synthesis (MAOS). Thiazole and its derivatives are a pivotal class of heterocyclic compounds, widely recognized for their extensive pharmacological activities, making them crucial scaffolds in drug discovery and development.[1][2][3] Microwave irradiation has emerged as a powerful and green technology, offering a rapid, efficient, and environmentally benign alternative to conventional heating methods for the synthesis of these valuable compounds.[1][4][5][6]

Introduction to Microwave-Assisted Thiazole Synthesis

The thiazole ring is a core structural motif in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Traditional synthetic routes to thiazoles, such as the well-known Hantzsch synthesis, often necessitate prolonged reaction times and harsh conditions.[1][7] Microwave-assisted synthesis leverages the ability of polar molecules in the reaction mixture to efficiently convert electromagnetic energy into thermal energy, leading to rapid and uniform heating.[1] This technology dramatically curtails reaction times, frequently from hours to mere minutes, while simultaneously increasing product yields and enhancing reaction selectivity.[4][5][8][9]

Advantages of Microwave-Assisted Synthesis
  • Accelerated Reaction Rates: Significant reduction in reaction time compared to conventional heating methods.[8][9][10]

  • Enhanced Yields: Often results in higher isolated yields of the desired product.[5][10][11]

  • Improved Purity: Reduced side product formation leads to cleaner reaction profiles and simpler purification.[9]

  • Energy Efficiency: Localized and rapid heating is more energy-efficient than conventional oil baths or heating mantles.

  • Green Chemistry: The use of smaller solvent volumes and reduced reaction times aligns with the principles of green chemistry.[6][11]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on the Hantzsch synthesis for preparing 2-aminothiazole derivatives.

Materials:

  • Substituted ketone (e.g., α-haloketone) (1.0 eq)

  • Thiourea or substituted thiourea (1.0 - 2.0 eq)

  • Solvent (e.g., Ethanol, Methanol, DMF)

  • Microwave reactor (e.g., CEM Discover Microwave Synthesis System)

  • Pressurized microwave vial (10 mL)

  • Magnetic stirrer

Procedure:

  • In a 10 mL pressurized microwave vial equipped with a magnetic stirrer, add the substituted ketone (1.0 eq), thiourea or its derivative (1.0 - 2.0 eq), and the chosen solvent (2-4 mL).[8][12]

  • If required, add a catalytic amount of an acid like acetic acid.[11]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 70-100°C) and power (e.g., 170-420 W) for a designated time (e.g., 4-30 minutes).[8][10][11][12] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[8][11]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.[8]

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.[8]

Protocol 2: Microwave-Assisted Multicomponent Synthesis of Thiazole Derivatives

This protocol describes a one-pot, three-component synthesis under microwave irradiation.

Materials:

  • Aldehyde (2.0 eq)

  • Thiocarbohydrazide (1.0 eq)

  • Substituted phenacyl bromide (1.0 eq)

  • Ethanol

  • Acetic acid (catalytic amount)

  • Microwave reactor

  • Pressurized microwave vial (10 mL)

  • Magnetic stirrer

Procedure:

  • Place a mixture of thiocarbohydrazide (1 mmol), aldehyde (2 mmol), and phenacyl bromide (1 mmol) in a 10 mL pressurized vial.[11]

  • Add ethanol as the solvent and a catalytic amount of acetic acid (20 mol%).[11]

  • Subject the vial to microwave irradiation in a mono-mode microwave synthesis system at a power of 210 W and a temperature of 70°C for 4-6 minutes.[11]

  • Monitor the reaction progress using TLC.[11]

  • Upon completion, cool the reaction mixture.

  • Isolate the product through appropriate work-up and purification procedures, such as precipitation and recrystallization.

Data Presentation

The following tables summarize the quantitative data from various microwave-assisted thiazole synthesis experiments, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Optimization of Hantzsch Thiazole Synthesis under Microwave Irradiation

EntrySolventCatalystTemperature (°C)Time (min)Yield (%)Reference
1WaterNone1001075[11]
2MethanolNone903095[12]
3EthanolNone801082[11]
4DichloromethaneNone501545[11]
5EthanolAcetic Acid70592[11]
6EthanolHydrochloric Acid70876[11]
7EthanolSulfuric Acid70868[11]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Substituted-thiazol-4(5H)-ones

CompoundConventional Method (Time, h)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Yield, %)Reference
6a1.5821092[10]
6b1.5851290[10]
6c1.5791588[10]
6d1.5881091[10]
6e1.5901285[10]
6f1.5841582[10]

Table 3: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

ReactantsPower (W)Time (min)Yield (%)Reference
Substituted Ketone, Thiourea, Iodine1705 - 15-[8]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas-3089 - 95[12]
Thiosemicarbazone, 2-Chloro-N-phenethylacetamide42010 - 1582 - 92[10]
Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides5004 - 8High/Efficient[13]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in microwave-assisted thiazole synthesis.

experimental_workflow reagents Reagents (e.g., α-Haloketone, Thiourea) vial Combine in Microwave Vial reagents->vial solvent Solvent (e.g., Ethanol) solvent->vial microwave Microwave Irradiation (Set Temperature, Time, Power) vial->microwave monitoring Monitor Reaction (TLC) microwave->monitoring monitoring->microwave Incomplete workup Work-up (Precipitation, Filtration) monitoring->workup Complete purification Purification (Recrystallization) workup->purification product Pure Thiazole Product purification->product

Caption: General workflow for microwave-assisted thiazole synthesis.

hantzsch_synthesis_pathway start_materials α-Haloketone + Thioamide sn2 S-Alkylation (SN2) start_materials->sn2 Microwave Energy intermediate1 Thiouronium Salt Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization (N attacks C=O) intermediate1->cyclization intermediate2 Cyclic Hemiaminal-like Intermediate cyclization->intermediate2 dehydration Dehydration (-H2O) intermediate2->dehydration product Thiazole Product dehydration->product

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

References

Application Note: Analytical Techniques for Purity Characterization of 1-(Thiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-(Thiazol-4-yl)ethanone is a key intermediate and building block in the synthesis of various pharmaceutical compounds and bioactive molecules.[1] The purity of this compound is critical as impurities can affect the safety, efficacy, and stability of the final products. This document provides detailed protocols and application notes for a suite of analytical techniques to comprehensively characterize the purity of this compound, ensuring its suitability for research and drug development. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is highly suitable for quantifying this compound and its potential impurities.[2][3]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., Acetonitrile/Water) p2 Prepare Standard Solution (1 mg/mL in Mobile Phase) p1->p2 p3 Prepare Sample Solution (1 mg/mL in Mobile Phase) p2->p3 p4 Filter solutions (0.45 µm) p3->p4 a1 Equilibrate HPLC System with Mobile Phase p4->a1 a2 Inject Standard Solution a1->a2 a3 Inject Sample Solution a2->a3 a4 Acquire Chromatogram (UV Detection) a3->a4 d1 Integrate Peaks a4->d1 d2 Calculate Area % d1->d2 d3 Generate Purity Report d2->d3

Caption: Workflow for HPLC purity analysis of this compound.

Protocol: RP-HPLC Method
  • Mobile Phase Preparation : Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. Degas both solutions by sonication for 15 minutes.

  • Standard Solution Preparation : Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation : Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions : Set up the HPLC system according to the parameters in Table 1.

  • Analysis : Equilibrate the column for at least 30 minutes. Inject the prepared solutions and record the chromatograms.

  • Calculation : Calculate the purity by the area normalization method. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Data Presentation: HPLC

Table 1: HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min[4]
Column Temp. 30 °C[4]
Injection Vol. 10 µL

| Detector | UV at 254 nm |

Table 2: Typical HPLC Purity Profile (Example)

Peak Retention Time (min) Relative Retention Time Area % Identification
1 3.5 0.47 0.15% Starting Material Impurity
2 7.4 1.00 99.75% This compound

| 3 | 9.2 | 1.24 | 0.10% | Unknown Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It also serves as a powerful tool for confirming the identity of the main component.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Prepare Sample Solution (1 mg/mL in Dichloromethane) p2 Transfer to GC vial p1->p2 a1 Inject Sample p2->a1 a2 Separation in GC Column a1->a2 a3 Ionization (EI) a2->a3 a4 Mass Analysis (MS) a3->a4 d1 Obtain Total Ion Chromatogram (TIC) a4->d1 d2 Analyze Mass Spectrum of each peak d1->d2 d3 Compare with Spectral Library (NIST) d2->d3 d4 Identify & Quantify Components d3->d4 NMR_Workflow p1 Weigh 5-10 mg of sample p2 Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl3) p1->p2 p3 Add Internal Standard (optional, for qNMR) p2->p3 p4 Transfer to NMR Tube p3->p4 a1 Place tube in NMR spectrometer p4->a1 a2 Tune and Shim Magnet a1->a2 a3 Acquire ¹H and ¹³C Spectra a2->a3 d1 Process FID (Fourier Transform) a3->d1 d2 Phase and Baseline Correction d1->d2 d3 Integrate Signals & Assign Peaks d2->d3 d4 Identify Impurity Signals d3->d4

References

Application Notes and Protocols for Agrochemical Formulations Based on 1-(Thiazol-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and application of agrochemicals derived from thiazole compounds, with a specific focus on the fungicide Thifluzamide, a known derivative of a substituted thiazole carboxylic acid. While 1-(Thiazol-4-yl)ethanone serves as a potential starting material for the synthesis of the core thiazole structure, this document will focus on the formulation and biological application of the final active ingredient.

Introduction

Thiazole and its derivatives are a critical class of heterocyclic compounds in the agrochemical industry, exhibiting a broad spectrum of biological activities, including fungicidal and insecticidal properties. Their unique chemical structure allows for diverse modifications to develop highly potent and selective pesticides. Thifluzamide, a thiazole-amide fungicide, is a prime example of a successful agrochemical derived from a thiazole carboxylic acid core. It is particularly effective against a range of fungal pathogens, notably Rhizoctonia solani, the causal agent of sheath blight in rice.

Thifluzamide's mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, disrupting energy production and leading to the cessation of fungal growth.[1][2]

Data Presentation

Formulation Composition: Thifluzamide 24% Suspension Concentrate (SC)

A common formulation for Thifluzamide is a 24% Suspension Concentrate (SC), which allows for the stable dispersion of the solid active ingredient in water for spray applications.

ComponentFunctionConcentration (% w/w)
Thifluzamide a.i.Active Ingredient24.00
Ethoxylated polymethacrylate in propylene glycolDispersing Agent3.00
Fatty alcohol ethoxylateWetting Agent2.00
Propylene glycolAntifreeze Agent6.00
Xanthane gumThickening Agent0.40
Poly dimethyl siloxaneAntifoaming Agent0.50
Demineralized waterCarrierQ.S. to make 100%
Data sourced from a Thifluzamide 24% SC product label.[3]
Efficacy of Thifluzamide 24% SC against Rice Sheath Blight (Rhizoctonia solani)

Field trials have demonstrated the effectiveness of Thifluzamide 24% SC in controlling sheath blight in paddy.

Treatment (Active Ingredient/ha)Disease Index (%) - Prophylactic SprayDisease Index (%) - Curative SprayYield Increase over Control (%)
Thifluzamide 24% SC @ 90 g a.i./ha29.5832.5824.56
Thifluzamide 24% SC @ 90 g a.i./ha (Year 2)30.1232.9627.13
Data from field experiments conducted in Kharif 2016 and 2017.[4][5]
Efficacy of Thifluzamide 24% SC against Early Blight in Tomato
Treatment (Product/ha)Disease Control (%)Yield (tonnes/ha)
Thifluzamide 24% SC @ 500 ml/haSignificantIncreased
Thifluzamide 24% SC @ 600 ml/haSignificantHighest
Field experiments were conducted during 2015 and 2016.[6]

Experimental Protocols

Proposed Synthesis of Thifluzamide from a this compound Precursor

While a direct literature protocol for the synthesis of the key intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, from this compound was not identified, a plausible synthetic route can be proposed. The established synthesis of Thifluzamide then proceeds from this intermediate.

Step 1 (Proposed): Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

A potential, though unconfirmed, pathway could involve the trifluoromethylation of the acetyl group of a this compound derivative, followed by oxidation to the carboxylic acid. Alternatively, a more documented route starts from ethyl trifluoroacetoacetate.

Step 2: Synthesis of 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride.

This step involves the conversion of the carboxylic acid to the acid chloride, a more reactive species for the subsequent amidation.

  • Mix 2-methyl-4-trifluoromethyl-5-thiazole formic acid (1 equivalent) with thionyl chloride (excess, acting as both reagent and solvent).

  • Reflux the mixture for several hours (e.g., 12 hours at 80°C).[7]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

Step 3: Synthesis of Thifluzamide.

This is the final coupling step to form the amide bond.

  • Dissolve the 2-methyl-4-trifluoromethyl-5-thiazolecarbonyl chloride in a suitable solvent (e.g., toluene or xylene).

  • Add 2,6-dibromo-4-trifluoromethoxyaniline (1 equivalent) to the solution.

  • Reflux the reaction mixture for several hours.

  • Cool the mixture and add water to precipitate the crude Thifluzamide.

  • Collect the solid product by filtration and purify by recrystallization.

Preparation of a 24% Suspension Concentrate (SC) Formulation

This protocol describes the laboratory-scale preparation of a Thifluzamide 24% SC formulation.

  • Preparation of the Aqueous Phase:

    • In a beaker, mix the demineralized water, propylene glycol, and xanthan gum.

    • Stir the mixture until the xanthan gum is fully hydrated and the solution is uniform.

  • Milling of the Active Ingredient:

    • In a separate container, add the Thifluzamide technical powder.

    • Add the dispersing agent (ethoxylated polymethacrylate in propylene glycol) and the wetting agent (fatty alcohol ethoxylate).

    • Add a portion of the aqueous phase to create a slurry.

    • Mill the slurry using a bead mill until the desired particle size distribution is achieved (typically < 5 µm).

  • Final Formulation:

    • Slowly add the milled slurry to the remaining aqueous phase under constant agitation.

    • Add the antifoaming agent (poly dimethyl siloxane) and continue to stir until the formulation is homogeneous.

    • Perform quality control checks for viscosity, particle size, and active ingredient concentration.

In Vitro Evaluation of Fungicidal Activity against Rhizoctonia solani

This protocol outlines a method to assess the efficacy of Thifluzamide formulations against the mycelial growth of R. solani.

  • Preparation of Fungal Inoculum:

    • Culture Rhizoctonia solani on Potato Dextrose Agar (PDA) medium at 25 ± 2°C for 5-7 days until the mycelium covers the plate.

  • Poisoned Food Technique:

    • Prepare PDA medium and sterilize it by autoclaving.

    • Cool the medium to approximately 45-50°C.

    • Add the Thifluzamide formulation to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 ppm). A control plate should be prepared with the same amount of sterile water instead of the fungicide.

    • Pour the amended PDA into sterile Petri plates and allow them to solidify.

  • Inoculation and Incubation:

    • Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing R. solani culture.

    • Place the mycelial disc, mycelium side down, in the center of each PDA plate (both treated and control).

    • Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.

    • Calculate the percent inhibition of mycelial growth using the following formula:

      • Percent Inhibition = [(C - T) / C] x 100

      • Where C = Average colony diameter in the control plate, and T = Average colony diameter in the treated plate.

Visualizations

mode_of_action cluster_mitochondrion Fungal Mitochondrion Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II substrate Electron_Transport_Chain Electron Transport Chain Complex_II->Electron_Transport_Chain electron transfer ATP_Production ATP Production (Energy) Electron_Transport_Chain->ATP_Production Fungal_Growth Fungal Growth & Respiration ATP_Production->Fungal_Growth powers Thifluzamide Thifluzamide Thifluzamide->Complex_II inhibits

Caption: Mode of action of Thifluzamide, inhibiting Complex II in the fungal mitochondrial respiratory chain.

experimental_workflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_testing Biological Testing Start This compound (Proposed Starting Material) Intermediate 2-Methyl-4-(trifluoromethyl) thiazole-5-carboxylic acid Start->Intermediate Multi-step synthesis Active_Ingredient Thifluzamide (Technical Grade) Intermediate->Active_Ingredient Acylation Milling Milling with Adjuvants Active_Ingredient->Milling Mixing Homogenization & QC Milling->Mixing Final_Product Thifluzamide 24% SC Mixing->Final_Product In_Vitro In Vitro Assay (e.g., Poisoned Food) Final_Product->In_Vitro In_Vivo In Vivo Greenhouse Trial In_Vitro->In_Vivo Field_Trial Field Efficacy Trial In_Vivo->Field_Trial

Caption: Experimental workflow for the development of a Thifluzamide-based fungicide.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 1-(Thiazol-4-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Thiazol-4-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing the thiazole ring of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of this compound, a common starting material is 3-chloro-2,4-pentanedione, which serves as the α-haloketone precursor.

Q2: What are the typical starting materials for the Hantzsch synthesis of this compound?

A2: The key precursors for the Hantzsch synthesis of this compound are:

  • α-Haloketone: 3-Chloro-2,4-pentanedione is a frequently used starting material.

  • Thioamide: Thioformamide is the simplest thioamide and provides the necessary nitrogen and sulfur atoms for the thiazole ring.

Q3: What are the general reaction conditions for this synthesis?

A3: The Hantzsch thiazole synthesis is typically carried out by reacting the α-haloketone and thioamide in a suitable solvent, often with heating. Common solvents include ethanol, methanol, or a mixture of ethanol and water.[1][3] The reaction may be performed at room temperature, but refluxing is often employed to increase the reaction rate.[4] The use of microwave irradiation has also been shown to significantly reduce reaction times and improve yields.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Impure Reactants Ensure the purity of the 3-chloro-2,4-pentanedione and thioformamide. Impurities can lead to side reactions and inhibit the formation of the desired product.[5]
Incorrect Stoichiometry Verify the molar ratios of the reactants. A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is sometimes used to ensure complete consumption of the α-haloketone.[6]
Suboptimal Reaction Temperature If the reaction is slow at room temperature, consider heating the mixture to reflux.[4] Conversely, if decomposition is observed at higher temperatures, try running the reaction at a lower temperature for a longer duration.
Inappropriate Solvent The choice of solvent is crucial. While ethanol or methanol are common, their polarity may not be optimal for all substrates. Consider screening other solvents like isopropanol or solvent mixtures (e.g., ethanol/water) to improve solubility and reaction rate.[3]
Reaction Time Too Short Ensure the reaction is allowed to proceed to completion by monitoring it with TLC. Some reactions may require several hours of reflux.[6]
Problem 2: Formation of Multiple Products (Byproducts)
Potential Cause Troubleshooting Steps
Side Reactions of Starting Materials The α-haloketone can undergo self-condensation or other side reactions, especially under basic conditions. Ensure the reaction is run under neutral or slightly acidic conditions if necessary.
Decomposition of Product Prolonged heating or harsh acidic/basic conditions can lead to the decomposition of the thiazole product. Optimize the reaction time and temperature to minimize degradation.
Alternative Cyclization Pathways Depending on the substituents and reaction conditions, isomeric thiazole products could potentially form. Careful control of the reaction parameters is essential.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product is an Oil "Oiling out" during recrystallization can occur if the compound is impure or the wrong solvent system is used. Try using a different solvent or a solvent mixture. If the product is consistently an oil, purification by column chromatography may be necessary.
Co-crystallization of Impurities If impurities are structurally similar to the product, they may co-crystallize. In such cases, multiple recrystallizations with different solvent systems or purification by column chromatography may be required.
Poor Solubility If the product has poor solubility in common recrystallization solvents, a wider range of solvents, including solvent mixtures, should be tested.[7] Hot filtration to remove insoluble impurities followed by slow cooling can improve crystal formation.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 3-Chloro-2,4-pentanedione

  • Thioformamide

  • Ethanol (or other suitable solvent)

  • Sodium carbonate solution (for workup)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-2,4-pentanedione (1.0 eq.) in ethanol.

  • Add thioformamide (1.0-1.2 eq.) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize any acid formed and precipitate the product.

  • Collect the crude product by vacuum filtration and wash it with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[8]

Data Presentation

Table 1: Optimization of Reaction Conditions for Hantzsch Thiazole Synthesis (General)
EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux345[4]
2MethanolReflux2Varies
3Ethanol/Water (1:1)652-3.550-87[3]
41-ButanolReflux3Varies
5Acetic AcidReflux358[4]
6Microwave (Ethanol)1200.25>90

Note: Yields are highly dependent on the specific substrates and reaction scale.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Product Yield check_purity Check Reactant Purity start->check_purity check_stoichiometry Verify Stoichiometry check_purity->check_stoichiometry [Purity OK] success Improved Yield check_purity->success [Impurity Found & Rectified] optimize_temp Optimize Temperature check_stoichiometry->optimize_temp [Stoichiometry Correct] check_stoichiometry->success [Stoichiometry Corrected] optimize_solvent Screen Solvents optimize_temp->optimize_solvent [No Improvement] optimize_temp->success [Yield Improves] increase_time Increase Reaction Time optimize_solvent->increase_time [No Improvement] optimize_solvent->success [Yield Improves] increase_time->success [Yield Improves] Experimental_Workflow A 1. Combine 3-Chloro-2,4-pentanedione and Thioformamide in Ethanol B 2. Heat to Reflux A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temperature C->D E 5. Workup with Na2CO3 Solution D->E F 6. Filter and Wash Crude Product E->F G 7. Purify by Recrystallization or Chromatography F->G H Final Product: This compound G->H

References

Hantzsch Thiazole Synthesis: A Technical Support Center for Yield and Purity Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of thiazole derivatives, the Hantzsch synthesis remains a fundamental and widely utilized method. However, achieving high yields and purity can be a significant challenge. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common issues encountered during the Hantzsch thiazole synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the Hantzsch thiazole synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solution
Poor Quality Starting Materials Ensure the purity of the α-haloketone and thioamide/thiourea. Impurities can lead to unwanted side reactions.[1] Consider recrystallization or column chromatography of starting materials if purity is questionable.
Suboptimal Reaction Temperature The reaction often requires heating.[2][3] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC. For thermally sensitive substrates, avoid excessive heat to prevent decomposition.
Incorrect Solvent The choice of solvent significantly impacts reaction rate and yield.[1] Ethanol is a common solvent, but other options like methanol, or a mixture of ethanol and water, may be more effective depending on the substrates.[2][4]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] The disappearance of starting material spots indicates the reaction is proceeding. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.
Incorrect Stoichiometry While the reaction is a 1:1 condensation, using a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes improve yields.[2]

Problem 2: Multiple Spots on TLC, Indicating an Impure Product

Potential CauseRecommended Solution
Unreacted Starting Materials If the reaction is not driven to completion, you will see spots corresponding to the α-haloketone and thioamide.[1] Optimize reaction time and temperature to ensure full conversion.
Formation of an Oxazole Byproduct If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[1] Ensure the purity of the thioamide starting material.
Dimerization or Polymerization Under certain conditions, starting materials or intermediates can self-condense.[1] This can sometimes be mitigated by adjusting the concentration of reactants or the reaction temperature.
Formation of Isomeric Thiazoles Depending on the reactants, the formation of isomeric thiazole products is possible, though less common.[5] Careful purification by column chromatography may be necessary to separate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Hantzsch thiazole synthesis?

Low yields can stem from several factors including poor quality of starting materials, suboptimal reaction conditions (temperature, time, solvent), incomplete reaction, and the formation of side products.[1]

Q2: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is an effective method to monitor the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q3: What are the typical side products in a Hantzsch thiazole synthesis?

Common side products include unreacted starting materials, oxazoles (if the thioamide is impure), and dimerization or polymerization products.[1]

Q4: What are the best methods for purifying the thiazole product?

Recrystallization is a common and effective method for purifying solid products.[1] If recrystallization is insufficient, column chromatography on silica gel is recommended.[1]

Q5: Can a catalyst be used to improve the yield?

Yes, acid catalysts such as p-Toluenesulfonic acid (PTSA) can be used to improve the reaction rate and yield.[1] Other catalysts, like silica-supported tungstosilisic acid, have also been shown to be effective, particularly in greener synthesis approaches.[4][6]

Q6: Are there greener alternatives to the traditional Hantzsch synthesis?

Several greener methods have been developed, including the use of reusable catalysts, microwave-assisted synthesis, and solvent-free reaction conditions.[6][7] These methods can lead to higher yields, shorter reaction times, and reduced environmental impact.[6][7]

Quantitative Data on Reaction Optimization

The following tables summarize quantitative data from various studies on optimizing the Hantzsch thiazole synthesis.

Table 1: Effect of Solvent on Yield

SolventTemperature (°C)Time (h)Yield (%)Reference
WaterReflux3.550[4]
EthanolReflux3.565[4]
MethanolReflux3.555[4]
1-ButanolReflux3.570[4]
2-PropanolReflux3.575[4]
Ethanol/Water (1:1)652-3.587[4][8]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

MethodSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingMethanolReflux8 hLower[7]
Microwave IrradiationMethanol9030 min95[7]
Conventional HeatingEthanol/Water (1:1)652-3.5 h79-90[4][8]
Ultrasonic IrradiationEthanol/Water (1:1)Room Temp1.5-2 h82-90[8]

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole [2]

  • Reactant Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Reaction Setup: Add methanol (5 mL) and a stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Work-up:

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

    • Filter the resulting precipitate through a Buchner funnel.

    • Wash the filter cake with water.

  • Drying and Analysis:

    • Spread the collected solid on a tared watch glass and allow it to air dry.

    • Once dry, determine the mass of the product and calculate the percent yield.

    • Characterize the product by determining its melting point and running a TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).

Protocol 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [7]

  • Reactant Preparation: In a specialized microwave test tube, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1 mmol).

  • Reaction Setup: Add methanol (2 mL) to the tube and cap it.

  • Microwave Irradiation: Heat the reaction mixture at 90°C for 30 minutes under 250 psi pressure in a microwave reactor.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • The pure product often precipitates and can be isolated by simple washing of the crude product with cold ethanol.

Visualizations

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reactants α-Haloketone + Thioamide/Thiourea Start->Reactants Solvent_Heat Add Solvent & Heat Reactants->Solvent_Heat Monitor Monitor Progress (TLC) Solvent_Heat->Monitor Cool Cool to RT Monitor->Cool Precipitate Precipitate Product (e.g., add base) Cool->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Product Filter->Dry Characterize Characterization (Yield, MP, TLC, NMR) Dry->Characterize End End Characterize->End

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Troubleshooting_Yield Low_Yield Low Yield Purity Check Starting Material Purity Low_Yield->Purity Conditions Optimize Reaction Conditions Low_Yield->Conditions Completion Ensure Reaction Completion Low_Yield->Completion Side_Reactions Investigate Side Reactions Low_Yield->Side_Reactions Purify_Reactants Purify Reactants (Recrystallization/ Chromatography) Purity->Purify_Reactants Temp_Solvent_Time Adjust Temperature, Solvent, or Time Conditions->Temp_Solvent_Time TLC_Monitoring Monitor by TLC until completion Completion->TLC_Monitoring Analyze_Byproducts Analyze Byproducts (TLC, NMR) Side_Reactions->Analyze_Byproducts

Caption: A logical guide for troubleshooting low yields in Hantzsch thiazole synthesis.

References

Troubleshooting common issues in thiazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the thiazole ring?

A1: The most prevalent and historically significant methods for thiazole synthesis are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.[1][2] The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[1][3] The Cook-Heilbron method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[4][5]

Q2: My Hantzsch synthesis is resulting in a low yield. What are the common factors that influence the yield?

A2: Low yields in Hantzsch synthesis can be attributed to several factors, including suboptimal reaction conditions (solvent, temperature), the purity of starting materials, and the formation of side products.[2] The choice of solvent and catalyst, if any, can significantly impact the reaction's efficiency.[6][7] Additionally, the work-up and purification process can lead to product loss if not optimized.

Q3: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?

A3: Controlling regioselectivity is crucial for obtaining the desired product. In the Hantzsch synthesis using N-monosubstituted thioureas, the reaction medium is a key factor. Using a neutral solvent typically leads to the exclusive formation of 2-(N-substituted amino)thiazoles.[8] Conversely, performing the synthesis under acidic conditions can result in a mixture of isomers.[8] Therefore, careful control of the reaction's pH is essential to favor a single isomer.

Q4: What are the best methods for purifying thiazole derivatives after synthesis?

A4: Common purification techniques for thiazole derivatives include column chromatography, recrystallization, and liquid-liquid extraction.[9] The choice of method depends on the physical and chemical properties of the target thiazole and the nature of the impurities.[9] For many Hantzsch synthesis products, the thiazole is poorly soluble in water and can be readily precipitated from the reaction mixture, simplifying purification.[3]

Q5: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish. What could be the issue?

A5: The sulfur atom in the thiazole ring can act as a poison for palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity.[8] This often requires using a higher catalyst loading to achieve a reasonable reaction rate.[8] If you are experiencing this issue, consider increasing the amount of palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning.

Troubleshooting Guides

Guide 1: Low Yield in Hantzsch Thiazole Synthesis

Problem: My Hantzsch thiazole synthesis is giving a very low yield. What are the potential causes and how can I improve it?

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically affect the yield.

    • Solvent: While alcohols like ethanol are common, the optimal solvent can be substrate-dependent. It is advisable to screen different solvents. For some variations, toluene has been shown to provide excellent yields.[6]

    • Catalyst: While many Hantzsch syntheses are performed without a catalyst, some variations benefit from one. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot syntheses.[7]

    • Temperature: The reaction is often heated to reflux.[8] Ensure the reaction is heated appropriately, as insufficient temperature can lead to an incomplete reaction.

  • Poor Quality of Starting Materials:

    • α-Haloketone: The α-haloketone can be unstable. Ensure it is pure and has not decomposed.

    • Thioamide: Similarly, the thioamide should be of high purity. Impurities can lead to side reactions.

  • Formation of Side Products:

    • Side reactions can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture by TLC or LC-MS to identify major byproducts and adjust reaction conditions to minimize their formation.

  • Issues with Work-up and Purification:

    • The product may be lost during extraction or purification. Ensure the pH is adjusted correctly during work-up to precipitate the product if it is a solid.[3] For column chromatography, select an appropriate solvent system to ensure good separation without product loss.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the effect of different solvents and catalysts on the yield of thiazole synthesis, providing a reference for optimizing your reaction.

EntryCatalystSolventTemperature (°C)Yield (%)Reference
1None1,2-dichloroethane120Low[6]
2CuI1,4-dioxane120Moderate[6]
3CuIToluene120up to 85%[6]
4SiW/SiO₂Ethanol/Water6579-90%[7][10]
5NoneMethanol~100High Yielding[3]
Guide 2: Purification Difficulties

Problem: I am struggling to purify my thiazole product from the crude reaction mixture. What are the recommended procedures?

Troubleshooting Steps:

  • Initial Product Isolation:

    • For many Hantzsch products, cooling the reaction mixture and then adding a base (like ammonium hydroxide or sodium carbonate solution) will precipitate the crude product.[3][8] This can be a very effective first step in purification. The solid can then be collected by filtration.[3]

  • Recrystallization:

    • If a solid is obtained, recrystallization is often a good next step. The choice of solvent is critical and may require some experimentation. Ethanol or ethanol/water mixtures are common.

  • Column Chromatography:

    • This is a versatile technique for separating thiazoles from impurities.[9]

    • Stationary Phase: Silica gel is most commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typical. Start with a low polarity mixture and gradually increase the polarity to elute your product. Monitor the separation using TLC.

  • Liquid-Liquid Extraction:

    • This can be used to remove water-soluble or acid/base-soluble impurities. The thiazole product is typically extracted into an organic solvent like ethyl acetate or dichloromethane.

Experimental Protocols

Key Experiment: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard procedure for the Hantzsch synthesis.[3]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask or scintillation vial

  • Stir bar

  • Hot plate with stirring

  • Buchner funnel and side-arm flask

Methodology:

  • Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Reaction: Add methanol (5 mL) and a stir bar. Heat the mixture with stirring on a hot plate (set to approximately 100°C) for 30 minutes.[3] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Remove the reaction from the heat and allow the solution to cool to room temperature.[3]

  • Isolation: Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3] This will precipitate the product.

  • Filtration: Filter the mixture through a Buchner funnel.[3] Wash the collected solid with water to remove any remaining salts.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry. Once dry, the mass and percent yield can be determined.

Visualizations

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-alkylation (SN2) reagents->intermediate1 Nucleophilic attack of S on α-carbon intermediate2 Iminothioether Intermediate intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 N attacks carbonyl C intermediate4 Hydroxythiazoline Intermediate intermediate3->intermediate4 product Dehydration intermediate4->product Loss of H₂O final_product Thiazole product->final_product

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.[6]

Cook-Heilbron Thiazole Synthesis Mechanism

Cook_Heilbron_Mechanism reagents α-Aminonitrile + Carbon Disulfide step1 Nucleophilic Attack reagents->step1 N attacks CS₂ intermediate1 Dithiocarbamate Intermediate step1->intermediate1 step2 Intramolecular Cyclization (5-exo-dig) intermediate1->step2 S attacks nitrile C intermediate2 5-Imino-2-thione Thiazolidine step2->intermediate2 step3 Tautomerization intermediate2->step3 Proton transfer final_product 5-Aminothiazole step3->final_product

Caption: The mechanism of the Cook-Heilbron synthesis of 5-aminothiazoles.[4]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Pure purify_reagents->check_conditions optimize_conditions Optimize Conditions: - Screen Solvents - Adjust Temperature/Time check_conditions->optimize_conditions Suboptimal analyze_side_products Analyze Crude Mixture (TLC, LC-MS) check_conditions->analyze_side_products Optimal optimize_conditions->analyze_side_products modify_conditions Modify Conditions to Minimize Side Products (e.g., adjust pH) analyze_side_products->modify_conditions Side Products Present review_workup Review Work-up and Purification Procedure analyze_side_products->review_workup None Obvious modify_conditions->review_workup optimize_workup Optimize Isolation/ Purification Steps review_workup->optimize_workup Potential Loss success Yield Improved review_workup->success Optimal optimize_workup->success

Caption: A logical workflow for troubleshooting low yields in thiazole synthesis.

References

Side-reaction products in the synthesis of 1-(Thiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of 1-(Thiazol-4-yl)ethanone. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to address specific issues you may encounter during the synthesis of this compound. The primary synthetic route covered is the Hantzsch thiazole synthesis, a widely used method for preparing thiazole derivatives.

Q1: I am not obtaining the desired product, this compound. What are the common starting materials for its synthesis via the Hantzsch reaction?

The Hantzsch synthesis of this compound typically involves the reaction of an α-haloketone with a thioamide. For this specific target molecule, a common starting material is 3-chloro-2,4-pentanedione, which reacts with a thioamide like thioformamide.

Q2: My reaction is yielding multiple products, resulting in a low yield of this compound. What are the potential side-reaction products?

Several side-reaction products can form during the synthesis of this compound, significantly impacting the yield and purity of the desired product. The formation of these byproducts is often influenced by reaction conditions. Common side products include:

  • 2-Amino-4-(thiazol-4-yl)thiazole: This can be a significant byproduct, especially under certain reaction conditions.

  • Oxazole derivatives: Formation of an oxazole can occur if the thioamide starting material is contaminated with its corresponding amide.

  • Dimerization or polymerization of reactants: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation, leading to polymeric materials.

  • Isomeric thiazoles: Depending on the specific reactants and conditions, the formation of isomeric thiazole products is a possibility.

Q3: I have identified an unexpected peak in my analysis which I suspect is a byproduct. Can you provide information on specific, identified side-products from similar syntheses?

In syntheses of related bisthiazole compounds, which share similar reaction pathways, the formation of various side-products has been documented. For instance, in the synthesis of 2,4'-bisthiazole derivatives, which can be seen as a follow-on reaction from the synthesis of a substituted thiazole, a number of byproducts can be formed. While not directly the side-products of this compound, they highlight the types of subsequent reactions that can occur.

Q4: How can I minimize the formation of side-reaction products and improve the yield of this compound?

Optimizing reaction conditions is crucial for minimizing side-product formation and maximizing the yield of the desired product. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the high purity of your starting materials, particularly the thioamide. Contamination with the corresponding amide can lead to the formation of oxazole byproducts.

  • Reaction Temperature: Carefully control the reaction temperature. Both excessively high and low temperatures can favor the formation of side products. The optimal temperature will depend on the specific solvent and reactants used.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions will leave unreacted starting materials, while excessively long reaction times may lead to the formation of degradation products or further side reactions.

  • Solvent Choice: The choice of solvent can significantly influence the reaction outcome. Common solvents for Hantzsch thiazole synthesis include ethanol and methanol. The polarity and boiling point of the solvent can affect reaction rates and selectivity.

  • pH Control: In some variations of the Hantzsch synthesis, the pH of the reaction mixture can influence the product distribution. For instance, acidic conditions can sometimes lead to the formation of isomeric products.[1]

Below is a diagram illustrating the logical relationship between reaction conditions and potential outcomes.

G Purity Starting Material Purity MainProduct This compound (High Yield) Purity->MainProduct High SideProduct2 Oxazole Derivatives Purity->SideProduct2 Low (Amide Contamination) Temp Reaction Temperature Temp->MainProduct Optimal SideProduct3 Polymeric Byproducts Temp->SideProduct3 Too High/Low Time Reaction Time Time->MainProduct Optimal Time->SideProduct3 Too Long Solvent Solvent Choice Solvent->MainProduct Appropriate pH pH Control pH->MainProduct Optimal SideProduct4 Isomeric Thiazoles pH->SideProduct4 Suboptimal (e.g., Acidic) SideProduct1 2-Amino-4-(thiazol-4-yl)thiazole

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

Q5: What are the recommended methods for purifying this compound?

Purification of the crude product is essential to remove unreacted starting materials and side products. Common purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallizing thiazole derivatives include ethanol, methanol, or solvent mixtures like ethyl acetate/hexane.

  • Column Chromatography: For complex mixtures or when high purity is required, column chromatography using silica gel is a standard method. A suitable eluent system, often a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane), needs to be determined, typically by using TLC for initial screening.

Experimental Protocols

General Experimental Protocol for Hantzsch Thiazole Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (e.g., 3-chloro-2,4-pentanedione, 1.0 equivalent) in a suitable solvent (e.g., absolute ethanol).

  • Addition of Thioamide: Add the thioamide (e.g., thioformamide, 1.0-1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing cold water. A precipitate of the crude product may form.

    • If the solution is acidic, neutralize it by the slow addition of a weak base solution (e.g., 5% sodium bicarbonate) until effervescence ceases.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with deionized water to remove any inorganic salts.

  • Purification:

    • Dry the crude product.

    • For further purification, recrystallize the crude product from a suitable solvent or perform column chromatography.

  • Characterization: Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Note: The specific quantities of reagents, solvent volumes, reaction times, and temperatures should be optimized for the synthesis of this compound.

Quantitative Data

Currently, specific quantitative data summarizing the yields of this compound and its side-reaction products under various conditions is not available in the provided search results. Researchers are encouraged to perform their own optimization studies and analyses (e.g., GC-MS or LC-MS) to quantify product and byproduct formation. This data can then be used to create internal standards and improve the robustness of the synthesis.

References

Purification of crude 1-(Thiazol-4-yl)ethanone by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of crude 1-(Thiazol-4-yl)ethanone via recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the standard procedure for purifying crude this compound using a mixed solvent system, typically ethanol and water. This method is effective for removing most common impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flask (sized appropriately for the amount of crude material)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Heat the mixture gently on a hot plate with stirring. The ideal solvent should dissolve the compound when hot but not when cold.[1][2]

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from co-precipitating with the product.

  • Inducing Crystallization: Once the solid is fully dissolved, slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy (the cloud point).[3] This indicates that the solution is saturated. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][5] Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass or drying oven (at a temperature well below the compound's melting point) to remove all residual solvent.

Data Presentation: Solvent Selection Guide

Choosing the right solvent is the most critical step in recrystallization.[6] The ideal solvent will dissolve the target compound at high temperatures but not at low temperatures. For this compound, a moderately polar ketone, the following solvents are common choices.

Solvent SystemSolubility (Hot)Solubility (Cold)Comments
Single Solvents
EthanolHighModerateA good starting solvent, often used in a mixed system.
IsopropanolHighModerateSimilar to ethanol, can be a suitable alternative.
AcetoneVery HighHighOften too effective, leading to poor recovery unless used as part of a mixed-solvent system.[7]
TolueneHighLowGood solubility profile, but higher boiling point can make it difficult to remove.[6]
WaterLowVery LowCan be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[1]
Hexane/HeptaneVery LowVery LowGenerally unsuitable as a primary solvent due to low polarity.
Mixed Solvents
Ethanol/WaterHigh (in hot ethanol)Low (after adding water and cooling)A commonly successful and highly recommended system for moderately polar compounds.[2]
Acetone/HexaneHigh (in hot acetone)Low (after adding hexane and cooling)Effective for inducing crystallization when the compound is too soluble in pure acetone.[8]

Visualizations

Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Start with Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter AddAntiSolvent Add Anti-Solvent to Cloud Point HotFilter->AddAntiSolvent CoolSlowly Slow Cooling to Room Temperature AddAntiSolvent->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Troubleshooting_Recrystallization cluster_dissolution Dissolution & Cooling Issues cluster_yield Yield & Purity Issues cluster_solutions Potential Solutions Start Problem Encountered During Recrystallization OilingOut Product 'Oils Out' (Forms a liquid layer) Start->OilingOut NoCrystals No Crystals Form Upon Cooling Start->NoCrystals LowYield Low Yield of Recovered Crystals Start->LowYield ImpureProduct Product is Still Impure (e.g., poor melting point) Start->ImpureProduct Sol_ReheatAddSolvent Reheat and add more of the 'good' solvent OilingOut->Sol_ReheatAddSolvent Primary Fix Sol_SlowCooling Ensure very slow cooling; insulate the flask OilingOut->Sol_SlowCooling Secondary Fix Sol_Scratch Scratch inner surface of the flask NoCrystals->Sol_Scratch Is solution cloudy? Sol_SeedCrystal Add a seed crystal NoCrystals->Sol_SeedCrystal If scratching fails Sol_ReduceSolvent Boil off some solvent to concentrate NoCrystals->Sol_ReduceSolvent Is solution clear? LowYield->Sol_ReduceSolvent Was too much solvent used? Sol_CheckCooling Ensure sufficient cooling in ice bath LowYield->Sol_CheckCooling Was cooling incomplete? Sol_Redo Re-dissolve and cool even more slowly ImpureProduct->Sol_Redo Crystals formed too fast? Sol_Charcoal Use activated charcoal during hot filtration ImpureProduct->Sol_Charcoal Are impurities colored?

Caption: Decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: This indicates you have chosen a poor solvent. The compound must be soluble in the boiling solvent for recrystallization to work.[1] If you have already added a significant amount of solvent (e.g., >20-30 mL per gram of crude material), it is best to recover your compound by evaporating the solvent and starting over with a more suitable one from the solvent selection table.

Q2: My product "oiled out" instead of forming crystals. How can I fix this?

A2: Oiling out occurs when the saturated solution's temperature is above the melting point of the solute. This is a common problem when the compound is significantly impure, which lowers its melting point.[9] To resolve this, reheat the solution and add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation point. Then, allow the solution to cool much more slowly, perhaps by insulating the flask, to encourage crystal formation instead of oiling.[10]

Q3: No crystals are forming even after the solution has cooled to room temperature. What is the problem?

A3: This is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[10]

  • Too much solvent: If the solution is clear, try boiling off some of the solvent to increase the concentration of your compound and then attempt to cool it again.[9]

  • Supersaturation: If you are confident the correct amount of solvent was used, crystallization may need to be induced. Try scratching the inside of the flask with a glass rod at the surface of the liquid. This creates a rough surface that can initiate crystal growth (nucleation).[9] Alternatively, adding a tiny "seed crystal" of the pure compound can provide a template for crystallization.

Q4: The recovery yield of my pure product is very low. Why did this happen?

A4: Low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as it keeps more of your product dissolved in the mother liquor even when cold.[10]

  • Premature crystallization: If the product crystallizes during a hot filtration step, you will lose a significant amount of material. Ensure the solution and filtration apparatus are kept hot.

  • Incomplete cooling: Not allowing the flask to cool in an ice bath for a sufficient amount of time will result in less product precipitating out of the solution.

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not cold enough, can dissolve some of your product.

Q5: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A5: If your product is contaminated with highly colored, non-polar impurities, a standard recrystallization may not be sufficient. In this case, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.[9]

References

Technical Support Center: Isolating Thiazole Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography of thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed experimental protocols for the successful purification of thiazole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying thiazole derivatives?

A1: The most frequently used stationary phase for the column chromatography of thiazole derivatives is silica gel (SiO₂).[1] Silica gel is slightly acidic and is effective for separating a wide range of moderately polar to nonpolar compounds.[2] For thiazole derivatives that are sensitive to acid, deactivated silica gel or alternative stationary phases like neutral alumina can be used.[2][3]

Q2: How do I select the right mobile phase (eluent) for my thiazole derivative?

A2: The ideal mobile phase is typically determined by running preliminary Thin-Layer Chromatography (TLC) experiments.[4] A good starting point for many thiazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[5] The polarity of the eluent is adjusted to achieve a retention factor (Rf) for the desired compound of approximately 0.2-0.4 on the TLC plate, which generally translates to good separation on a column.[6]

Q3: My thiazole derivative is very polar and won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: For very polar thiazole derivatives, you will need a more polar mobile phase. You can try solvent systems containing stronger polar solvents like methanol or acetone mixed with a less polar solvent such as dichloromethane.[3] For basic thiazole compounds, adding a small amount of a modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can help to improve elution and reduce peak tailing by neutralizing acidic sites on the silica gel.[7] Alternatively, reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar (like water/acetonitrile or water/methanol), can be an effective strategy for purifying highly polar compounds.[2][8]

Q4: What is the difference between wet and dry sample loading, and which one should I use?

A4: The choice between wet and dry loading depends on the solubility of your crude sample in the mobile phase.

  • Wet Loading: Involves dissolving the sample in a minimal amount of the initial, least polar eluent and carefully adding it to the top of the column.[9] This method is quick and straightforward if your compound is readily soluble in the mobile phase.

  • Dry Loading: Is preferred when your compound has poor solubility in the starting eluent or when you need to use a strong solvent for dissolution, which could compromise the separation if loaded directly.[10] In this technique, the sample is pre-adsorbed onto a small amount of silica gel (or another inert support like Celite), the solvent is evaporated to yield a free-flowing powder, and this powder is then added to the top of the column.[11][12] Dry loading often leads to better separation and sharper bands.[10]

Q5: My thiazole derivative seems to be decomposing on the silica gel column. How can I prevent this?

A5: Thiazole rings are generally stable, but certain functional groups on the derivative may be sensitive to the acidic nature of silica gel.[13] To mitigate decomposition, you can use deactivated silica gel. This can be prepared by treating the silica with a base like triethylamine.[2][11] A common method is to flush the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[11] Alternatively, using a less acidic stationary phase like neutral alumina might be a suitable option.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of thiazole derivatives.

Problem Possible Cause(s) Solution(s)
Poor or No Separation 1. Inappropriate Solvent System: The polarity of the eluent is either too high (all compounds elute together) or too low (compounds don't move).[4] 2. Column Overloading: Too much sample has been loaded onto the column. 3. Improper Column Packing: The column was not packed uniformly, leading to channeling.[14] 4. Sample Band too Wide: The sample was loaded in too large a volume of solvent.[10]1. Optimize Solvent System: Use TLC to find a solvent system that gives good separation and an Rf of 0.2-0.4 for the target compound.[6] Consider using a gradient elution.[11] 2. Reduce Sample Load: A general rule of thumb is to use 25-50g of silica gel per 1g of crude product. 3. Repack the Column: Ensure the silica gel is packed evenly without any air bubbles or cracks.[14] 4. Use Dry Loading: If the sample is not very soluble in the eluent, use the dry loading technique to apply the sample in a concentrated band.[10]
Compound Won't Elute 1. Solvent Polarity is Too Low: The eluent is not strong enough to move the compound down the column.[1] 2. Compound is Too Polar: The compound has a very strong interaction with the silica gel. 3. Compound Decomposed/Reacted on the Column: The compound is unstable on silica gel and has irreversibly adsorbed or transformed.[3]1. Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your eluent system (gradient elution).[1] 2. Switch to a More Polar System: Try a more polar mobile phase, such as dichloromethane/methanol. For basic compounds, add a modifier like triethylamine.[3] Consider reversed-phase chromatography.[2] 3. Test for Stability: Spot your compound on a TLC plate and let it sit for a few hours to check for degradation. If it is unstable, use deactivated silica or an alternative stationary phase like alumina.[3]
Compound Elutes Too Quickly 1. Solvent Polarity is Too High: The eluent is too strong, causing all components to move with the solvent front.[4] 2. Cracked Column Bed: The silica bed has cracked, allowing the sample to bypass the stationary phase.1. Decrease Solvent Polarity: Start with a less polar solvent system. Refer to your preliminary TLC analysis.[4] 2. Repack the Column: Ensure the column is packed properly and never allowed to run dry.
Tailing or Streaking of Bands 1. Compound is too Acidic or Basic: Strong interactions with the stationary phase can cause tailing. 2. Column Overloading: Too much sample for the column size. 3. Inconsistent Packing: Non-uniform packing of the stationary phase.[14]1. Add a Modifier: For basic thiazoles, add a small amount of triethylamine or ammonium hydroxide to the eluent. For acidic compounds, a small amount of acetic acid may help.[7] 2. Reduce the Amount of Sample Loaded. 3. Repack the Column Carefully: Ensure a homogenous and stable column bed.[14]

Data Presentation

Table 1: Common Solvent Systems for Thiazole Derivative Purification

This table provides starting points for mobile phase selection based on the general polarity of the thiazole derivative. Optimization should always be performed using TLC.

Derivative Polarity Stationary Phase Non-Polar Solvent Polar Solvent Typical Ratio (Non-Polar:Polar) Target Rf
Low to Medium Silica GelHexanes / HeptaneEthyl Acetate9:1 to 1:10.2 - 0.4
Medium to High Silica GelDichloromethaneMethanol99:1 to 9:10.2 - 0.4
High (Basic) Silica GelDichloromethaneMethanol (+ 0.5% Triethylamine)95:5 to 8:20.2 - 0.4
High (Acidic) Silica GelHexanes / Ethyl AcetateEthyl Acetate / Methanol (+ 0.5% Acetic Acid)Varies0.2 - 0.4
Very High / Polar C18 (Reversed-Phase)Water (+ 0.1% TFA or Formic Acid)Acetonitrile or MethanolGradientVaries

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography (Wet Packing & Wet Loading)
  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Fill the column with the initial, least polar eluent.

    • Slowly pour the silica gel into the solvent-filled column while gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle into a uniform bed.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

  • Sample Loading (Wet Loading):

    • Dissolve the crude thiazole derivative in the minimum possible volume of the eluent.[9]

    • Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the silica bed.[9]

    • Rinse the flask with a tiny amount of eluent and add this to the column to ensure all the sample is transferred.

    • Drain the eluent until the sample is fully absorbed into the top of the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the solvent starts to drip from the column outlet.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined protocol.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure desired compound.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 2: Dry Loading for Poorly Soluble Samples
  • Sample Preparation:

    • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask.[11]

    • Add silica gel to the solution (approximately 2-3 times the weight of your crude product).[12]

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[11]

  • Column Packing and Sample Loading:

    • Pack the column with silica gel as described in Protocol 1.

    • Carefully add the silica gel with the adsorbed sample to the top of the packed column, creating a uniform layer.

    • Gently add a layer of sand on top of the sample layer.

  • Elution and Analysis:

    • Proceed with elution, fraction collection, and analysis as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Select Solvent System) pack 2. Pack Column (e.g., Wet Packing) tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze pool 7. Pool Pure Fractions analyze->pool evap 8. Evaporate Solvent pool->evap product Pure Thiazole Derivative evap->product

Caption: General workflow for column chromatography purification.

troubleshooting_tree start Problem with Separation? q_separation Poor or No Separation? start->q_separation Yes q_elution Compound Not Eluting? start->q_elution No sol_separation Optimize eluent via TLC Use gradient elution Check loading (dry load) q_separation->sol_separation Yes q_tailing Band Tailing/Streaking? q_elution->q_tailing No sol_elution Increase eluent polarity Add modifier (e.g., TEA) Consider reversed-phase q_elution->sol_elution Yes sol_tailing Add modifier (acid/base) Reduce sample load Repack column q_tailing->sol_tailing Yes end Consult Further Resources q_tailing->end No

Caption: Decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: Catalyst Selection for Efficient Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for efficient thiazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of thiazoles, particularly focusing on the widely used Hantzsch thiazole synthesis.

Problem 1: Low or No Product Yield

  • Question: I am experiencing low to no yield in my Hantzsch thiazole synthesis. What are the potential causes and how can I resolve this?

  • Answer: Low yields in Hantzsch synthesis can arise from several factors:

    • Purity of Starting Materials: The purity of the α-haloketone and the thioamide is critical. Impurities can lead to undesirable side reactions that consume reactants.[1][2] Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis.

    • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction outcome.[1][2] Solution: Systematically screen different solvents (e.g., ethanol, 1-butanol, 2-propanol, water) and vary the temperature and reaction time on a small scale to identify optimal conditions.[2] Microwave-assisted synthesis can sometimes reduce reaction times and improve yields.[2]

    • Incomplete Reaction: The reaction may not have reached completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting materials are still present, consider extending the reaction time or increasing the temperature.

    • Thioamide Stability: Thioamides can be unstable, especially under acidic conditions.[2] Solution: Consider using a slight excess of the thioamide.[2] Alternatively, explore alternative synthetic routes if thioamide instability is a persistent issue.

Problem 2: Formation of Multiple Products/Side Reactions

  • Question: My TLC analysis shows multiple spots after the reaction, indicating the presence of side products. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of multiple products is a common challenge. Potential side products in a Hantzsch synthesis include:

    • Unreacted Starting Materials: As mentioned above, incomplete reactions will result in the presence of starting materials.[1]

    • Oxazole Formation: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct can form.[1] Solution: Ensure the purity of the thioamide.

    • Dimerization or Polymerization: Reactants or intermediates can undergo self-condensation under certain conditions.[1] Solution: Optimize reaction conditions, particularly temperature and concentration, to disfavor these side reactions.

    • Isomeric Thiazoles: Depending on the reactants, the formation of isomeric thiazole products is possible.[1]

Problem 3: Catalyst Inefficiency or Deactivation

  • Question: My catalyst does not seem to be effective, or its activity decreases over time. What could be the cause?

  • Answer: Catalyst inefficiency or deactivation can be a significant hurdle:

    • Catalyst Poisoning: In palladium-catalyzed reactions for C-H functionalization of the thiazole ring, the sulfur atom in the thiazole can act as a poison for the palladium catalyst by coordinating to the metal center.[3] Solution: A higher catalyst loading may be necessary to achieve a reasonable reaction rate.[3] Exploring catalyst systems more resistant to sulfur poisoning is another option.[3]

    • Catalyst Choice: The choice of catalyst is crucial and depends on the specific transformation. For the fundamental construction of the thiazole ring via Hantzsch synthesis, acid catalysts like p-Toluenesulfonic acid (PTSA) can be effective.[1] For other transformations like direct arylation, metal catalysts like palladium acetate are used.[3][4]

    • Green Catalysts: For more environmentally friendly approaches, consider using biocatalysts like chitosan and its derivatives, which have shown high yields and reusability.[5][6] Silica-supported tungstosilisic acid is another reusable catalyst option.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when selecting a catalyst for thiazole synthesis?

A1: The choice of catalyst depends on the specific synthetic route. For the Hantzsch synthesis, the reaction is often carried out without a catalyst, but acid catalysts can be used.[1][3] For C-H functionalization reactions, metal catalysts like palladium or copper are common.[3][4] Green and reusable catalysts, such as those based on chitosan or supported on silica, are gaining prominence for their environmental benefits.[2][5][6]

Q2: How can I monitor the progress of my thiazole synthesis reaction?

A2: Thin-layer chromatography (TLC) is an effective and common technique to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.[1]

Q3: What are some recommended purification methods for thiazole products?

A3: Recrystallization is a common and effective method for purifying solid thiazole products.[1] Column chromatography is another widely used technique for purification. The choice of solvent for recrystallization or the eluent for chromatography will depend on the specific properties of the synthesized thiazole.

Q4: Are there any "green" or more environmentally friendly approaches to thiazole synthesis?

A4: Yes, several green synthetic strategies have been developed. These include the use of:

  • Green Catalysts: Biocatalysts like chitosan and recyclable catalysts such as silica-supported tungstosilisic acid.[2][5][6]

  • Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis can reduce reaction times and energy consumption.[2][5][7]

  • Green Solvents: Utilizing water or other environmentally benign solvents.[2]

Data Presentation

Table 1: Comparison of Catalysts in Thiazole Synthesis

CatalystReactionTypical Yield (%)Reaction TimeKey Advantages
p-Toluenesulfonic acid (PTSA)Hantzsch SynthesisVariesHoursReadily available acid catalyst.[1]
Chitosan-based BiocatalystsHantzsch-type SynthesisHighShortEco-friendly, reusable.[5][6]
Silica-supported tungstosilisic acidHantzsch Synthesis79-90%VariesReusable, efficient.[2][7]
Palladium Acetate (Pd(OAc)₂)Direct ArylationVariesVariesHighly efficient for C-H functionalization.[3][4]
Copper Iodide (CuI)Direct ArylationGoodVariesEffective for C-H arylation of heterocycles.[4]
Iridium CatalystYlide InsertionModerate to GoodVariesBroad substrate tolerance.[8]

Experimental Protocols

Key Experiment: Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α-Bromo ketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiourea)

  • Ethanol (or other suitable solvent)

  • Mild base (e.g., 5% Sodium bicarbonate solution or ammonium hydroxide)[1][3]

  • Anhydrous drying agent (e.g., Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the thioamide (1-1.2 equivalents) in a suitable solvent like ethanol.[1][3]

  • Addition: Add the α-bromo ketone (1 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction time can range from a few hours to overnight.[1]

  • Cooling: Once the reaction is complete (indicated by the consumption of starting materials), allow the mixture to cool to room temperature.

  • Precipitation/Extraction:

    • If a precipitate forms, filter the solid and wash it with cold ethanol or water.[1]

    • If no precipitate forms, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over an anhydrous drying agent.[1]

    • Alternatively, a base like ammonium hydroxide can be carefully added to the cooled solution to precipitate the product.[3]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Thioamide in Solvent B Add α-Haloketone A->B 1. C Heat to Reflux B->C 2. D Monitor by TLC C->D Continuous E Cool to RT D->E 3. (Reaction Complete) F Precipitate Product (add base if needed) E->F 4. G Filter & Wash Solid F->G 5. H Recrystallization or Column Chromatography G->H 6. I Pure Thiazole Product H->I 7.

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 Thioalkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular Condensation Intermediate3 Dehydration Intermediate2->Intermediate3 Elimination of H₂O Product Thiazole Intermediate3->Product Aromatization

Caption: Simplified mechanism of Hantzsch thiazole synthesis.

Troubleshooting_Thiazole_Synthesis Start Low Yield or Side Products? Purity Check Reactant Purity Start->Purity Yes Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Purity->Conditions Catalyst Evaluate Catalyst (Choice, Loading, Poisoning) Conditions->Catalyst IncompleteRxn Incomplete Reaction? Catalyst->IncompleteRxn SideProducts Identify Side Products (TLC, NMR, MS) SideProducts->Conditions IncompleteRxn->SideProducts No ExtendRxn Extend Reaction Time/ Increase Temperature IncompleteRxn->ExtendRxn Yes Success Improved Yield ExtendRxn->Success

Caption: Troubleshooting decision tree for thiazole synthesis.

References

Managing reaction temperature for optimal 1-(Thiazol-4-yl)ethanone yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction temperature for the synthesis of 1-(Thiazol-4-yl)ethanone, primarily via the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature for the Hantzsch synthesis of this compound?

A1: The optimal reaction temperature for the Hantzsch synthesis of thiazole derivatives can vary depending on the specific reactants, solvent, and catalyst used. Generally, temperatures range from ambient temperature to reflux conditions. For instance, some Hantzsch reactions are carried out at around 65 °C, while others may require heating up to 80-90 °C.[1][2][3] Microwave-assisted synthesis can often be performed at slightly elevated temperatures for shorter durations to achieve high yields.[2]

Q2: How does reaction temperature affect the yield of this compound?

A2: Reaction temperature is a critical parameter that directly influences both the reaction rate and the formation of byproducts. Insufficient temperature can lead to a slow or incomplete reaction, resulting in a low yield. Conversely, excessively high temperatures can promote the formation of side products, such as oxazoles if amide impurities are present, or lead to the dimerization or polymerization of reactants, which also decreases the desired product's yield.[4]

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Yes, microwave-assisted Hantzsch synthesis has been shown to be a highly effective method for preparing thiazole derivatives.[2][5] It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[2] For example, a microwave-assisted reaction at 90 °C for 30 minutes in methanol resulted in a 95% yield for a similar thiazole derivative.[2]

Q4: What are common side products to watch out for when managing reaction temperature?

A4: Common side products in the Hantzsch thiazole synthesis include unreacted starting materials, the formation of an oxazole if the thioamide is contaminated with its corresponding amide, and dimerization or polymerization of the reactants or intermediates.[4] Monitoring the reaction by Thin-Layer Chromatography (TLC) can help in identifying the formation of these impurities.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Reaction temperature is too low.Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress using TLC to find the optimal temperature. Consider switching to a higher-boiling solvent if necessary.
Incomplete reaction.Extend the reaction time at the current temperature. If using conventional heating, consider switching to microwave irradiation to enhance the reaction rate.[2]
Multiple Spots on TLC (Impure Product) Reaction temperature is too high, leading to side reactions.Decrease the reaction temperature. If byproducts persist, consider a stepwise temperature profile, starting at a lower temperature and gradually increasing it.
Presence of impurities in starting materials.Ensure the purity of the α-haloketone and thioamide. Thioamides can be unstable and may contain amide impurities, leading to oxazole formation.[4]
Difficulty in Product Purification Formation of closely related side products.Optimize the reaction temperature to minimize byproduct formation. For purification, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) or column chromatography on silica gel are effective methods.[4]
Exothermic Reaction (Runaway Reaction) Poor heat dissipation, especially on a larger scale.Ensure efficient stirring and external cooling capabilities. For larger scale reactions, consider adding the reactants portion-wise to control the initial exotherm.

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol is a general guideline for the Hantzsch synthesis of this compound.

Materials:

  • α-Haloacetyl precursor (e.g., 2-bromo-1-(thiazol-4-yl)ethanone)

  • Thioamide (e.g., thioformamide)

  • Solvent (e.g., ethanol, methanol)

  • Mild base (e.g., 5% sodium bicarbonate solution)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the α-haloacetyl precursor (1 equivalent) and the thioamide (1.5 equivalents) in the chosen solvent (e.g., ethanol).[6]

  • Heat the mixture to reflux (the boiling point of the solvent) with constant stirring. A typical temperature might be around 80 °C.[1]

  • Monitor the reaction progress by TLC. The reaction time can range from a few hours to overnight.[4]

  • Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize any acid formed and precipitate the product.[6]

  • Collect the solid product by vacuum filtration and wash it with water.[6]

  • Dry the crude product and purify it by recrystallization or column chromatography.[4]

Protocol 2: Microwave-Assisted Synthesis

This method offers a faster alternative with potentially higher yields.

Materials:

  • α-Haloacetyl precursor

  • Thioamide

  • Solvent (e.g., methanol)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine the α-haloacetyl precursor (1 equivalent) and the thioamide (1.5 equivalents) in the solvent (e.g., methanol).[2]

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature to 90 °C and the reaction time to 30 minutes with stirring.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the product as described in the conventional heating method (steps 5-7).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine α-Haloacetyl Precursor and Thioamide in Solvent Heating_Method Select Heating Method Reactants->Heating_Method Conventional Conventional Heating (e.g., 80°C, several hours) Heating_Method->Conventional Option 1 Microwave Microwave Irradiation (e.g., 90°C, 30 min) Heating_Method->Microwave Option 2 Monitoring Monitor with TLC Conventional->Monitoring Microwave->Monitoring Quenching Quench with NaHCO3 Monitoring->Quenching Reaction Complete Isolation Filter and Wash Product Quenching->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Temp_Too_Low Increase Temperature Check_Temp->Temp_Too_Low No Temp_Too_High Decrease Temperature Check_Temp->Temp_Too_High Too High Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Success Optimal Yield Achieved Temp_Too_Low->Success Temp_Too_High->Success Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Purity Are Starting Materials Pure? Check_Time->Check_Purity Yes Increase_Time->Success Purify_Reactants Purify Reactants Check_Purity->Purify_Reactants No Optimize_Purification Optimize Purification (Recrystallization/Chromatography) Check_Purity->Optimize_Purification Yes Purify_Reactants->Success Optimize_Purification->Success

Caption: Troubleshooting logic for optimizing reaction yield and purity.

References

Preventing degradation of 1-(Thiazol-4-yl)ethanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-(Thiazol-4-yl)ethanone to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store it in a tightly sealed container in a dry, well-ventilated area.[1][2] The compound should be protected from light and kept away from heat and sources of ignition.[1] For specific temperature requirements, always refer to the product label provided by the manufacturer.

Q2: How does this compound degrade?

A2: this compound can degrade through several pathways, primarily hydrolysis, oxidation, and photolysis. The thiazole ring is susceptible to chemical breakdown under certain conditions.

  • Hydrolysis: The presence of moisture can lead to the cleavage of the thiazole ring. This process can be accelerated by acidic or basic conditions.

  • Oxidation: The nitrogen and sulfur atoms in the thiazole ring are susceptible to oxidation, which can lead to the formation of N-oxides or sulfoxides.[1] This can be initiated by atmospheric oxygen or other oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the degradation of the thiazole ring.[3] This process may involve the formation of reactive oxygen species, such as singlet oxygen, which can then react with the molecule.[3]

Q3: What are the visual signs of degradation?

A3: Degradation of this compound may be indicated by a change in color (e.g., from off-white/pale yellow to brown), a change in physical form (e.g., clumping of a solid), or the development of an unusual odor. For solutions, a change in color or the formation of a precipitate can signify degradation.[3]

Q4: How can I analytically confirm the purity of my this compound sample?

A4: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity and detecting the presence of degradation products.[4] Other techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can also be employed for characterization and purity assessment.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Discoloration of the solid compound (yellowing/browning). 1. Light Exposure: The compound may have been exposed to light, leading to photodegradation. 2. Oxidation: Reaction with atmospheric oxygen. 3. Heat Exposure: Storage at elevated temperatures.1. Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[3] 2. Ensure the container is tightly sealed. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). 3. Store at the recommended temperature, avoiding exposure to heat sources.
Decreased purity observed by HPLC analysis over time. 1. Improper Storage: The storage conditions may not be optimal, leading to slow degradation. 2. Moisture Contamination: The container may not be properly sealed, allowing moisture to enter and cause hydrolysis.1. Review the recommended storage conditions on the product's safety data sheet (SDS) and ensure they are being met. 2. Use a container with a secure, airtight seal. For hygroscopic solids, consider storing in a desiccator.
Inconsistent experimental results using the same batch of the compound. 1. Non-homogeneity: The compound may have degraded non-uniformly. 2. Contamination: The stock container may have been contaminated during previous uses.1. Ensure the compound is thoroughly mixed before taking a sample. 2. Use clean spatulas and weighing boats for each use. Avoid introducing any contaminants into the stock container.
Formation of new, unidentified peaks in the chromatogram of a solution. 1. Degradation in Solution: The compound may be unstable in the chosen solvent or under the experimental conditions. 2. Reaction with Solvent: The compound might be reacting with the solvent.1. Prepare solutions fresh before use. If solutions need to be stored, protect them from light and store at a low temperature. 2. Investigate the compatibility of the compound with the solvent. Consider using a different, less reactive solvent.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound and detect its degradation products.

1. Materials and Equipment:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • HPLC grade formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a stock solution of this compound reference standard in acetonitrile (or a suitable solvent) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to a suitable concentration (e.g., 100 µg/mL).

  • Perform forced degradation studies (as outlined in Protocol 2) on the stock solution.

  • Inject the reference standard, a blank (solvent), and the stressed samples into the HPLC system.

  • Develop a gradient elution method that separates the parent peak from all degradation product peaks. The goal is to achieve baseline resolution between all peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to identify potential degradation pathways and products.

1. Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Photostability chamber or a UV lamp

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 1 M HCl.

    • Heat the solution at 60 °C for a specified time (e.g., 24 hours).

    • Neutralize the solution with 1 M NaOH.

    • Dilute to a suitable concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in 1 M NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 24 hours).

    • Neutralize the solution with 1 M HCl.

    • Dilute to a suitable concentration and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a suitable solvent.

    • Add 30% H₂O₂ and keep the solution at room temperature for a specified time (e.g., 24 hours).

    • Dilute to a suitable concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

    • Analyze the solution by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a specified time.

    • Dissolve the sample in a suitable solvent, dilute to a suitable concentration, and analyze by HPLC.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of the unstressed reference standard.

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify the retention times of the degradation products.

  • If possible, use LC-MS to identify the structures of the major degradation products.

Visualizations

DegradationPathways cluster_main This compound cluster_degradation Degradation Pathways main This compound hydrolysis Hydrolysis Products (Ring Cleavage) main->hydrolysis Moisture (Acid/Base catalysis) oxidation Oxidation Products (N-oxide, S-oxide) main->oxidation Oxygen (Oxidizing agents) photolysis Photodegradation Products (e.g., from reaction with singlet oxygen) main->photolysis Light (UV) (Photosensitizers)

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow start Suspected Degradation (e.g., color change, impurity peaks) check_storage Review Storage Conditions: - Light exposure? - Temperature? - Container seal? start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Action: Correct Storage - Use amber vials - Store at recommended temp. - Ensure tight seal improper_storage->correct_storage Yes investigate_handling Investigate Handling and Solution Stability improper_storage->investigate_handling No reanalyze Re-analyze purity (HPLC) correct_storage->reanalyze stable Compound is Stable reanalyze->stable Purity acceptable unstable Degradation Persists reanalyze->unstable Purity unacceptable unstable->investigate_handling

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1-(Thiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the bulk production of 1-(Thiazol-4-yl)ethanone. Here, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Hantzsch thiazole synthesis is the most widely recognized and scalable method for producing this compound, which is also known as 4-acetylthiazole. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials are a 3-halo-2-oxopropanal derivative and thioformamide.

Q2: I am experiencing low yields in my synthesis. What are the common causes and how can I improve the outcome?

A2: Low yields can be attributed to several factors, including poor quality of starting materials, suboptimal reaction conditions, incomplete reactions, and the formation of side products. To improve your yield, consider the following:

  • Purity of Reactants: Ensure your α-haloketone and thioformamide are of high purity, as impurities can lead to unwanted side reactions.

  • Reaction Conditions: Optimize temperature, reaction time, and solvent. The choice of solvent can significantly impact the reaction's success.

  • Stoichiometry: A slight excess of the thioamide can help drive the reaction to completion.

For a more detailed breakdown of troubleshooting low yields, please refer to the Troubleshooting Guide: Low Yield.

Q3: What are the typical impurities I might encounter, and how can I remove them?

A3: Common impurities include unreacted starting materials, oxazole byproducts (if the thioamide is contaminated with its corresponding amide), and potential dimerization or polymerization products.[1] Purification is typically achieved through recrystallization or column chromatography. The choice of recrystallization solvent is critical for obtaining a high-purity product. Please see the Troubleshooting Guide: Product Purity and Purification for more information.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[2]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound. It is recommended to perform small-scale optimizations to determine the ideal conditions for your specific laboratory setup and reagent batches.

Materials:

  • 3-Bromo-2-oxopropanal (or a suitable precursor/equivalent)

  • Thioformamide

  • Ethanol (or an alternative solvent such as methanol or a mixture of ethanol and water)[3]

  • Sodium bicarbonate solution (5% w/v) or another suitable base

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thioformamide (1.1-1.2 equivalents) in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 3-bromo-2-oxopropanal (1.0 equivalent) at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product, preferably under vacuum, to a constant weight.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize key quantitative data for the synthesis of thiazole derivatives, which can be used as a reference for optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Hantzsch Thiazole Synthesis [3]

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1Water15Reflux275
2Ethanol15Reflux282
3Methanol15Reflux378
41-Butanol15Reflux1.585
5Ethanol/Water (1:1)15Reflux287
6EthanolNoneReflux665

Note: Data is generalized from syntheses of analogous thiazole derivatives and should be used as a starting point for optimization.

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 45-48 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.85 (d, J=2.0 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 2.65 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 191.5, 156.0, 151.0, 125.0, 26.5

Note: Spectral data is compiled from typical values for this compound and may vary slightly based on the solvent and instrument used.[4]

Troubleshooting Guides

Troubleshooting Guide: Low Yield
Potential Cause Diagnostic Check Suggested Solution
Incomplete Reaction TLC analysis shows significant amounts of starting materials remaining.- Increase reaction time.- Ensure the reaction temperature is at a steady reflux.- Consider a higher boiling point solvent if starting materials are not fully consumed.
Suboptimal Temperature The reaction is sluggish or decomposition is observed (darkening of the reaction mixture).Optimize the reaction temperature. A typical range for Hantzsch synthesis is between room temperature and the reflux temperature of the solvent.
Incorrect Stoichiometry Review the molar ratios of the reactants used.Use a slight excess (1.1-1.2 equivalents) of the thioformamide to ensure complete conversion of the α-haloketone.
Side Reactions TLC shows multiple spots, or NMR of the crude product indicates byproducts.- Analyze the crude product by NMR or LC-MS to identify major byproducts.- Adjust reaction conditions to minimize side reactions (e.g., lower the temperature, change the solvent).
Product Loss During Work-up Low recovery of solid after precipitation and filtration.- Ensure the pH of the aqueous solution is basic (pH 8-9) before filtration to ensure the product is not in a protonated, more soluble form.- Perform multiple extractions with an organic solvent if the product has significant aqueous solubility.
Troubleshooting Guide: Product Purity and Purification
Problem Potential Cause Suggested Solution
Presence of Unreacted Starting Materials Incomplete reaction or inefficient work-up.- Ensure the reaction has gone to completion using TLC.- Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not.
Formation of Oxazole Byproduct Contamination of thioformamide with formamide.- Use high-purity thioformamide.- Purify the final product using column chromatography, as the polarity difference between the thiazole and oxazole may allow for separation.
Product is an Oil or Gummy Solid Presence of impurities or residual solvent.- Attempt to induce crystallization by scratching the inside of the flask or seeding with a small crystal of the pure product.- If recrystallization is difficult, consider purification by column chromatography followed by removal of the solvent under high vacuum.
Difficulty with Recrystallization The product is either too soluble or not soluble enough in the chosen solvent.- Use a solvent pair. Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[5][6] Common solvent pairs include ethanol/water and ethyl acetate/hexane.

Mandatory Visualizations

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone (3-Bromo-2-oxopropanal) intermediate1 Thionium Ion Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack thioamide Thioamide (Thioformamide) thioamide->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration h2o H₂O intermediate2->h2o

Caption: Reaction mechanism for the Hantzsch synthesis of this compound.

experimental_workflow start Start: Combine Reactants (α-Haloketone & Thioamide in Solvent) reaction Reaction (Heating under Reflux) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cooling & Neutralization) monitoring->workup Complete isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Analysis (NMR, MP, etc.) purification->analysis end Final Product analysis->end

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Validation & Comparative

Confirming the Structure of Acetylthiazole Isomers: A Comparative Guide to ¹H and ¹³C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of heterocyclic compounds is a cornerstone of synthetic chemistry and drug discovery. Thiazole moieties, in particular, are prevalent in a wide array of pharmacologically active molecules. This guide provides a comparative analysis of 1-(Thiazol-4-yl)ethanone and its isomer, 1-(Thiazol-2-yl)ethanone, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting experimental data alongside detailed protocols, this document serves as a practical resource for confirming the substitution pattern of acetylthiazoles.

Comparative ¹H and ¹³C NMR Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The position of the acetyl group on the thiazole ring significantly influences the spectral data, allowing for clear differentiation between the 2- and 4-isomers. Below is a summary of the expected and experimentally determined NMR data for these compounds.

Table 1: ¹H NMR Spectral Data Comparison of Acetylthiazole Isomers

Compound Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H2~8.9 - 9.1d~2.0
H5~8.2 - 8.4d~2.0
CH₃~2.6 - 2.8s-
1-(Thiazol-2-yl)ethanone H4~7.8 - 8.0d~3.0
H5~7.6 - 7.8d~3.0
CH₃~2.7s-

Table 2: ¹³C NMR Spectral Data Comparison of Acetylthiazole Isomers

Compound Carbon Expected Chemical Shift (δ, ppm)
This compound C2~155 - 157
C4~148 - 150
C5~125 - 127
C=O~190 - 192
CH₃~25 - 27
1-(Thiazol-2-yl)ethanone C2~168 - 170
C4~145 - 147
C5~127 - 129
C=O~191
CH₃~26

Note: The chemical shifts for this compound are predicted based on established substituent effects on the thiazole ring, while the data for 1-(Thiazol-2-yl)ethanone is based on available experimental data.

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified acetylthiazole isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • Data Acquisition:

    • Tune and match the probe to the appropriate frequency.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the spectral width to encompass all expected proton resonances (e.g., 0-12 ppm).

    • Employ a standard pulse-acquire sequence. A 90° pulse is used to excite the protons.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. A typical starting value is 2-5 seconds.

    • Acquire a sufficient number of scans (ns) to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) to deduce the connectivity of the protons.

¹³C NMR Spectroscopy Protocol

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the acetylthiazole isomer in 0.6-0.7 mL of the deuterated solvent.

  • Instrumentation: Use the same high-resolution NMR spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Tune and match the probe to the ¹³C frequency.

    • Shim the magnetic field.

    • Set the spectral width to cover the entire range of expected carbon chemical shifts (e.g., 0-220 ppm).

    • A standard pulse-acquire sequence with proton decoupling is typically used. This simplifies the spectrum by collapsing carbon signals into singlets.

    • The relaxation delay (d1) is crucial for quantitative analysis, especially for quaternary carbons which have longer T1 values. A longer delay (e.g., 5-10 seconds) may be necessary.

    • A significantly larger number of scans (ns) is required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Several hundred to several thousand scans may be necessary depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

    • Identify and list the chemical shifts of all carbon resonances.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of an acetylthiazole isomer using the acquired NMR data.

G Workflow for Acetylthiazole Isomer Identification cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation cluster_3 Alternative Scenarios A Synthesized Acetylthiazole Isomer B Prepare NMR Sample A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Analyze 1H NMR: - Chemical Shifts - Multiplicities - Coupling Constants - Integration C->E F Analyze 13C NMR: - Number of Signals - Chemical Shifts D->F G Compare Experimental Data with Expected Values for Isomers E->G F->G H Identify H-H Couplings in Thiazole Ring G->H I Assign Carbon Signals based on Electronegativity and Position G->I K Ambiguous Data G->K J Confirm Structure of this compound or 1-(Thiazol-2-yl)ethanone H->J I->J L Perform 2D NMR (COSY, HSQC, HMBC) K->L L->J

Comparative analysis of different synthetic routes to 1-(Thiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic building blocks is paramount. 1-(Thiazol-4-yl)ethanone is a valuable intermediate in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two primary synthetic routes to this target molecule: the Hantzsch Thiazole Synthesis and a route involving the functionalization of a pre-formed thiazole ring.

Route 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring.[1][2] This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this would involve the reaction of thioformamide with a 3-halo-2,4-pentanedione.

Experimental Protocol:

A plausible experimental protocol based on general Hantzsch synthesis procedures is as follows:

  • Reaction Setup: To a solution of thioformamide (1.0 equivalent) in a suitable solvent such as ethanol, 3-chloro-2,4-pentanedione (1.0 equivalent) is added.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Functionalization of a Pre-formed Thiazole Ring

An alternative strategy involves the construction of the thiazole ring first, followed by the introduction of the acetyl group at the 4-position. A common precursor for this approach is thiazole-4-carboxylic acid.

Experimental Protocol:

This multi-step synthesis proceeds as follows:

  • Synthesis of Thiazole-4-carboxylic Acid: Thiazole-4-carboxylic acid can be prepared via several methods, including the oxidation of 4-methylthiazole.

  • Formation of the Acyl Chloride: Thiazole-4-carboxylic acid (1.0 equivalent) is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) or neat, to form thiazole-4-carbonyl chloride. The reaction is usually carried out at room temperature or with gentle heating.

  • Reaction with an Organometallic Reagent: The resulting acyl chloride is then reacted with a suitable organometallic reagent to introduce the acetyl group. A Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi) is often preferred for this transformation to prevent over-addition, which can be an issue with more reactive Grignard reagents.[3] The reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields this compound.

Comparative Data Summary

The following table summarizes the key comparative aspects of the two synthetic routes. Please note that the quantitative data for the direct synthesis of this compound is based on typical ranges for these reaction types due to the lack of specific literature values for this exact compound.

ParameterRoute 1: Hantzsch Thiazole SynthesisRoute 2: Functionalization of Thiazole Ring
Starting Materials Thioformamide, 3-Halo-2,4-pentanedioneThiazole-4-carboxylic acid, Chlorinating agent, Organometallic reagent
Number of Steps 12-3 (depending on the synthesis of the precursor)
Typical Yield Moderate to High (estimated 60-90%)Variable (dependent on the yield of each step)
Reaction Conditions RefluxLow to moderate temperatures
Key Advantages Convergent, one-pot synthesisUtilizes a readily available or preparable precursor
Potential Challenges Availability and stability of starting materialsMulti-step process, potential for over-addition with Grignard reagents

Visualization of Synthetic Pathways

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis Hantzsch Thiazole Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification A Thioformamide C Condensation & Cyclization (Ethanol, Reflux) A->C B 3-Chloro-2,4-pentanedione B->C D This compound C->D E Column Chromatography D->E

Caption: Workflow for the Hantzsch synthesis of this compound.

Functionalization of Thiazole Ring Workflow

Functionalization_Synthesis Functionalization of Thiazole Ring Workflow cluster_precursor Precursor cluster_activation Activation cluster_reaction Reaction cluster_product Product cluster_purification Purification A Thiazole-4-carboxylic Acid B Acyl Chloride Formation (SOCl2) A->B C Reaction with (CH3)2CuLi B->C D This compound C->D E Column Chromatography D->E

Caption: Workflow for the synthesis of this compound via functionalization.

Conclusion

Both the Hantzsch thiazole synthesis and the functionalization of a pre-formed thiazole ring present viable pathways to this compound. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The Hantzsch synthesis offers a more convergent approach, potentially leading to higher overall yields in a single step. The functionalization route, while likely involving more steps, may be advantageous if thiazole-4-carboxylic acid is a readily available starting material. Further optimization and detailed experimental validation would be necessary to determine the most efficient and scalable method for a specific application.

References

Biological activity comparison of 1-(Thiazol-4-yl)ethanone vs. other thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1-(Thiazol-4-yl)ethanone Derivatives and Other Thiazole Compounds for Researchers and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative overview of the biological activities of various thiazole derivatives, with a special focus on compounds derived from this compound, to aid researchers and professionals in drug discovery and development.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that are dysregulated in cancer.

A notable target for many thiazole-based compounds is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. For instance, certain novel thiazole compounds have been shown to be potent dual inhibitors of PI3K and mTOR.[4] Other thiazole derivatives induce apoptosis through the intrinsic pathway or by arresting the cell cycle at various phases, such as the G2/M phase.[2][5]

While specific anticancer data for this compound is not extensively documented in publicly available literature, numerous derivatives have been synthesized and evaluated, demonstrating a wide range of potencies. The table below summarizes the in vitro cytotoxic activity of several thiazole derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (Compound 4c)MCF-7 (Breast)2.57 ± 0.16[6]
HepG2 (Liver)7.26 ± 0.44[6]
N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6)HT-29 (Colorectal)0.41 ± 0.19[5]
COLO 205 (Colorectal)Not specified[5]
KM 12 (Colorectal)Not specified[5]
Thiazole-integrated pyrrolotriazinone derivativesMCF-7, A549, HepG2Significant cytotoxic effects[3]
Benzothiazole derivatives containing pyridine (Compound 19)MCF-7, U87 MG, A549, HCT1160.30–0.45[1]
Thiazole scaffold derivatives (Compound 18)A549, MCF-7, U-87 MG, HCT-1160.50–4.75[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][8][9]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_plating Cell Plating (96-well plate) treatment Treat cells with compounds cell_plating->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add DMSO to dissolve formazan formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[10][11][12] The mechanism of antifungal action for some thiazoles is believed to be similar to that of azole antifungals, involving the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungal cell membranes.[13]

A study on 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives, which are structurally related to this compound, revealed moderate to good activity against Gram-positive bacteria, particularly Micrococcus luteus.[14] The table below presents the antimicrobial and antifungal activity of selected thiazole derivatives.

Compound/Derivative ClassMicroorganismActivity (MIC in µg/mL)Reference
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-onesMicrococcus luteus31.25[14]
Staphylococcus aureus strains250 - 1000[14]
Novel Thiazolidinone DerivativesS. aureus, P. aeruginosa, S. typhiZone of Inhibition: 15.22±0.08 - 19.93±0.09 at 500 µg/mL[10]
C. albicansZone of Inhibition: 15.22±0.08 - 19.93±0.09 at 500 µg/mL[10]
2-(alkyl/aryl-amino)-thiazolin-4-onesCandida albicansOver 500-fold more active than fluconazole[15]
Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity.[16][17]

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar for fungi.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the agar plate.

  • Well Preparation: Wells of 6-8 mm in diameter are aseptically punched into the agar.

  • Sample Addition: A specific volume (e.g., 100 µL) of the test compound solution is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20][21]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Antimicrobial_Testing_Workflow cluster_agar_well Agar Well Diffusion cluster_mic MIC Determination inoculate_plate Inoculate Agar Plate create_wells Create Wells inoculate_plate->create_wells add_sample Add Test Compound create_wells->add_sample incubate_agar Incubate add_sample->incubate_agar measure_zone Measure Zone of Inhibition incubate_agar->measure_zone serial_dilution Serial Dilution of Compound inoculate_wells Inoculate with Microorganism serial_dilution->inoculate_wells incubate_mic Incubate inoculate_wells->incubate_mic determine_mic Determine MIC incubate_mic->determine_mic start start->inoculate_plate start->serial_dilution

Caption: Experimental workflows for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Several thiazole derivatives have been reported to possess significant anti-inflammatory properties.[22][23][24] Their mechanisms of action often involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[25]

Compound/Derivative ClassIn Vivo/In Vitro ModelActivityReference
Pyrazolyl thiazolonesCarrageenan-induced paw edemaSuperior to diclofenac and/or celecoxib[26]
COX-2 InhibitionIC50 values of 0.09–0.14 µM (comparable to celecoxib)[26]
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamideCOX-1/COX-2 InhibitionNon-selective inhibitor[25]
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenolCOX-2 InhibitionSelective inhibitor[25]
Substituted phenyl thiazole derivativesCarrageenan and formalin induced rat paw edemaAppreciable anti-inflammatory activity[24]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[24][26]

  • Animal Grouping: Wistar rats are divided into control, standard (e.g., treated with indomethacin), and test groups.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways

As mentioned, a key signaling pathway modulated by many anticancer thiazole derivatives is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K Thiazole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Conclusion

The thiazole scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While data on the parent compound, this compound, is limited, its derivatives and other substituted thiazoles have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship of these compounds is highly dependent on the nature and position of the substituents on the thiazole ring. Further research into the synthesis and biological evaluation of a broader range of this compound derivatives could unveil new lead compounds for drug development. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this exciting field. resource for researchers in this exciting field.

References

Validating Anticancer Potential: A Comparative Guide to In Vitro Assays for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1] These compounds exert their cytotoxic effects through diverse mechanisms, such as inhibiting key signaling pathways, inducing programmed cell death (apoptosis), and disrupting essential cellular processes.[1][2] For researchers and drug development professionals, rigorous in vitro validation is a critical first step in identifying promising therapeutic candidates. This guide provides a comparative overview of key in vitro assays used to evaluate the anticancer activity of thiazole derivatives, complete with experimental protocols and quantitative data from recent studies.

Key In Vitro Assays for Anticancer Activity

A variety of in vitro methods are employed to assess the anticancer potential of novel compounds. These assays are crucial for determining a compound's cytotoxicity, its effect on cell proliferation, and its mechanism of action at a cellular level. The most commonly used assays for evaluating thiazole derivatives include:

  • Cell Viability and Cytotoxicity Assays: These are foundational in determining the concentration at which a compound inhibits cancer cell growth.

  • Apoptosis Assays: These assays determine if the compound induces programmed cell death, a desirable trait for anticancer agents.

  • Cell Cycle Analysis: This method investigates the effect of the compound on the cell division cycle, identifying potential cell cycle arrest.

  • Migration and Invasion Assays: For cancers with metastatic potential, these assays are crucial to determine if a compound can inhibit the spread of cancer cells.

  • Mechanism of Action Studies: These often involve techniques like Western blotting to identify the specific molecular targets and signaling pathways affected by the compound.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following tables summarize the in vitro cytotoxic activity of various thiazole derivatives against a panel of human cancer cell lines, providing a basis for comparison.

Table 1: IC50 Values (µM) of Thiazole Derivatives in Breast Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Thiazole-naphthalene derivative 5bMCF-70.48 ± 0.03[1]
Amide-functionalized aminothiazole-benzazole analog 6bMCF-717.2 ± 1.9[1]
Urea-functionalized aminothiazole-benzazole analog 8aMCF-79.6 ± 0.6[1]
2,4-dioxothiazolidine derivative 22MCF-71.21 ± 0.04[1]
2-[2-[4-Hydroxy-3- substituted benzylidene hydrazinyl]-thiazole-4[5H]- one 4cMCF-72.57 ± 0.16[1][3]
Thiazole-coumarin hybrid 6aMCF-72.15 ± 0.12[1]
Thiazolyl-pyrazoline derivative 10bMCF-72.94 ± 0.18[1]
Compound 4cMCF-72.57 ± 0.16[3]
Compound 4aMCF-712.7 ± 0.77[3]
Compound 4bMCF-731.5 ± 1.91[3]
Compound 5MCF-728.0 ± 1.69[3]
Staurosporine (Standard)MCF-76.77 ± 0.41[3]
4-chlorophenylthiazolyl 4bMDA-MB-2313.52[4]
3-nitrophenylthiazolyl 4dMDA-MB-2311.21[4]
Sorafenib (Standard)MDA-MB-2311.18[4]
Compound 3bLeukemia HL-60(TB)GI% > 100 (Lethal)[5]
Compound 3eLeukemia HL-60(TB)GI% > 100 (Lethal)[5]
Compound 5bMCF-70.2 ± 0.01[6][7]
Compound 5kMDA-MB-4680.6 ± 0.04[6][7]
Compound 5gPC-120.43 ± 0.06[6][7]

Table 2: IC50 Values (µM) of Thiazole Derivatives in Other Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 4cHepG2 (Liver)7.26 ± 0.44[3]
Compound 4aHepG2 (Liver)6.69 ± 0.41[3]
Compound 4bHepG2 (Liver)51.7 ± 3.13[3]
Compound 5HepG2 (Liver)26.8 ± 1.62[3]
Staurosporine (Standard)HepG2 (Liver)8.4 ± 0.51[3]
Compound 8bHeLa (Cervical)1.65[8]
Compound 8cHeLa (Cervical)8.60[8]
Compound 8jSiHa (Cervical)7.90[8]
Compound 8lSiHa (Cervical)5.15[8]
Compound 8mHepG2 (Liver)5.15[8]
Compound 5cHela (Cervical)0.0006[9]
Compound 5fKF-28 (Ovarian)0.0061[9]
Compound 4iSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[10]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3][12]

  • Treatment: Treat the cells with increasing concentrations of the thiazole derivative (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 to 72 hours.[3][12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or Doxorubicin). The final DMSO concentration should not exceed 0.5% (v/v).[12]

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.[12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the thiazole derivative at its predetermined IC50 concentration for 24-48 hours.[12]

  • Cell Harvesting: Harvest the cells, including any floating cells in the media. For adherent cells, use trypsinization.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA, and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[1]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Transwell Migration and Invasion Assays

These assays evaluate the ability of a compound to inhibit the migration and invasion of cancer cells, which are key processes in metastasis.[13]

Protocol for Migration Assay:

  • Cell Seeding: Seed cancer cells (e.g., 2.5 x 10⁴ cells) in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in serum-free media.[13][14]

  • Treatment: Add the thiazole derivative at various concentrations to the upper chamber.

  • Chemoattractant: Add media containing a chemoattractant, such as 5% fetal bovine serum (FBS), to the lower chamber.[13][14]

  • Incubation: Incubate for 24 hours.[13][14]

  • Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope.

Protocol for Invasion Assay:

The protocol is similar to the migration assay, with the key difference being that the Transwell insert is pre-coated with a basement membrane matrix, such as Matrigel. This requires the cells to degrade the matrix to move through the pores, simulating the process of invasion through the extracellular matrix.[13]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable tools for illustrating complex biological processes and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation stock Prepare Stock Solution of Thiazole Derivative (in DMSO) working Prepare Working Solutions in Culture Medium stock->working mtt MTT Assay (Cell Viability/Cytotoxicity) working->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) working->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) working->cell_cycle migration Migration/Invasion Assay (Transwell/Matrigel) working->migration cells Culture Cancer Cell Lines cells->mtt cells->apoptosis cells->cell_cycle cells->migration ic50 Determine IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist migration_inhibition Calculate % Inhibition of Migration/Invasion migration->migration_inhibition mechanism Elucidate Mechanism of Action ic50->mechanism apoptosis_quant->mechanism cell_cycle_dist->mechanism migration_inhibition->mechanism

Caption: Experimental workflow for in vitro evaluation of anticancer activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits (leading to its activation) Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits Thiazole->PI3K Inhibits Thiazole->mTOR Inhibits Thiazole->Apoptosis Induces

Caption: Putative signaling pathway for thiazole-induced apoptosis.

Conclusion

The in vitro assays detailed in this guide provide a robust framework for the initial evaluation of thiazole derivatives as potential anticancer agents. By systematically assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of metastasis-related processes, researchers can effectively identify and prioritize lead compounds for further preclinical and clinical development. The presented data and protocols serve as a valuable resource for designing and interpreting these critical experiments in the quest for novel cancer therapeutics. and interpreting these critical experiments in the quest for novel cancer therapeutics.

References

A Comparative Analysis of Novel Thiazole Antimicrobials and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-present battle against antimicrobial resistance, the development of novel therapeutic agents is paramount. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative overview of the efficacy of these novel thiazole antimicrobials against standard antibiotics, supported by experimental data from recent studies. The information is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.

Quantitative Efficacy Assessment

The antimicrobial efficacy of novel thiazole derivatives has been quantitatively assessed against a panel of clinically relevant bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiazole compounds in comparison to standard antibiotics, offering a clear perspective on their relative potencies.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Thiazole Derivatives against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilis
Novel Thiazole Derivatives
Thiazole Compound A1.3[1]1.3[1]-
Thiazole Compound B2.8 - 5.6[1]2.8 - 5.6[1]-
Thiazole Compound C2.8 - 5.6[1]2.8 - 5.6[1]-
2,4-disubstituted thiazole4.51-4.60
Benzo[d]thiazole Derivative 1-50-75-
Benzo[d]thiazole Derivative 2-50-75-
Standard Antibiotics
Ofloxacin---
Ciprofloxacin0.78 - 3.125--
Vancomycin0.78 - 3.125--
Mupirocin1.31.3-

Note: '-' indicates data not available from the cited sources.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Thiazole Derivatives against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosa
Novel Thiazole Derivatives
4-hydroxyphenyl-1,3-thiazole125-150[2]-
Benzo[d]thiazole Derivative 1--
Thiazole-based hybrid 9e6.25[3]-
Thiazole-based hybrid 9g12.5[3]-
Standard Antibiotics
Ofloxacin--
Norfloxacin16.1-

Note: '-' indicates data not available from the cited sources.

Table 3: Comparative Antifungal Activity (MIC in µg/mL) of Thiazole Derivatives

Compound/AntibioticAspergillus niger
Novel Thiazole Derivatives
4-hydroxyphenyl-1,3-thiazole125-150[2]
Benzo[d]thiazole Derivative50-75
Standard Antibiotics
Ketoconazole10[2]

Note: '-' indicates data not available from the cited sources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative efficacy studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method was employed to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4]

  • Inoculum Preparation: Bacterial strains are cultured on a suitable agar medium for 18-24 hours. A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[4][5]

  • Preparation of Test Plates: The novel thiazole compounds and standard antibiotics are serially diluted in CAMHB in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 16-20 hours under ambient air conditions.[6]

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.[6]

Agar Disk Diffusion Method

This method is used to qualitatively assess the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to the 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Paper disks impregnated with a known concentration of the novel thiazole compound or standard antibiotic are placed on the surface of the inoculated agar.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-18 hours.

  • Interpretation of Results: The diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters. The susceptibility or resistance of the organism to the compound is determined by comparing the zone diameter to established interpretive criteria.

Mechanisms of Action and Signaling Pathways

Several novel thiazole derivatives have been investigated for their mechanisms of action, revealing their ability to target essential bacterial and fungal pathways.

Inhibition of Dihydrofolate Reductase (DHFR)

Certain thiazole antimicrobials function by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folate synthesis pathway.[7] This pathway is essential for the production of tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids.[8] By blocking DHFR, these compounds disrupt DNA synthesis and repair, leading to a bacteriostatic or bactericidal effect.[7]

DHFR_Inhibition_Pathway cluster_folate_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition p-Aminobenzoic acid (PABA) p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate p-Aminobenzoic acid (PABA)->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate (THF)->Nucleotide Synthesis Thiazole Antimicrobial Thiazole Antimicrobial Thiazole Antimicrobial->Dihydrofolate (DHF) Inhibits DHFR

Bacterial Folate Synthesis Pathway and DHFR Inhibition.

Inhibition of DNA Gyrase

Another key target for some thiazole derivatives is DNA gyrase, a type II topoisomerase essential for maintaining DNA supercoiling, a process critical for DNA replication and transcription in bacteria.[9] By binding to the ATP-binding site of the GyrB subunit of DNA gyrase, these compounds prevent the enzyme from carrying out its function, ultimately leading to bacterial cell death.[3]

DNA_Gyrase_Inhibition Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA ATP-dependent supercoiling DNA Replication & Transcription DNA Replication & Transcription Supercoiled DNA->DNA Replication & Transcription Thiazole Antimicrobial Thiazole Antimicrobial Thiazole Antimicrobial->DNA Gyrase Inhibits ATP binding

Mechanism of DNA Gyrase Inhibition.

Inhibition of Lanosterol 14α-demethylase

In fungi, certain thiazole-based compounds, similar to azole antifungals, target the enzyme lanosterol 14α-demethylase.[10] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[10][11] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[12]

Ergosterol_Biosynthesis_Inhibition cluster_ergosterol_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Lanosterol Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Lanosterol 14α-demethylase Ergosterol Ergosterol Intermediate Sterols->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Thiazole Antifungal Thiazole Antifungal Thiazole Antifungal->Lanosterol Inhibits Enzyme

Ergosterol Biosynthesis Pathway and Inhibition.

Experimental Workflow

The general workflow for evaluating the antimicrobial efficacy of novel thiazole compounds is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Interpretation Synthesize Novel\nThiazole Compounds Synthesize Novel Thiazole Compounds Broth Microdilution\n(MIC Determination) Broth Microdilution (MIC Determination) Synthesize Novel\nThiazole Compounds->Broth Microdilution\n(MIC Determination) Agar Disk Diffusion Agar Disk Diffusion Synthesize Novel\nThiazole Compounds->Agar Disk Diffusion Prepare Standard\nAntibiotic Solutions Prepare Standard Antibiotic Solutions Prepare Standard\nAntibiotic Solutions->Broth Microdilution\n(MIC Determination) Prepare Standard\nAntibiotic Solutions->Agar Disk Diffusion Culture Microbial\nStrains Culture Microbial Strains Culture Microbial\nStrains->Broth Microdilution\n(MIC Determination) Culture Microbial\nStrains->Agar Disk Diffusion Determine MIC Values Determine MIC Values Broth Microdilution\n(MIC Determination)->Determine MIC Values Measure Zones of\nInhibition Measure Zones of Inhibition Agar Disk Diffusion->Measure Zones of\nInhibition Compare Efficacy Compare Efficacy Measure Zones of\nInhibition->Compare Efficacy Determine MIC Values->Compare Efficacy

General Experimental Workflow.

References

Cross-Validation of Experimental Results for the Synthesis of 1-(Thiazol-4-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common and emerging synthetic methodologies for 1-(thiazol-4-yl)ethanone, a key intermediate in pharmaceutical research and development. By presenting a cross-validation of experimental results, this document aims to assist researchers in selecting the most efficient and suitable protocol for their specific needs, considering factors such as yield, purity, reaction time, and environmental impact.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active compounds. The thiazole moiety is a prominent feature in many pharmaceuticals due to its ability to engage in various biological interactions. Consequently, the efficient and reliable synthesis of this intermediate is of significant interest to the medicinal chemistry community. This guide focuses on the comparative analysis of established and modern synthetic routes to this compound, with a particular emphasis on the widely-used Hantzsch thiazole synthesis and alternative methods.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound is often a trade-off between yield, reaction time, cost, and environmental impact. This section provides a detailed comparison of the most common methods, with quantitative data summarized for easy reference.

Table 1: Comparison of Synthesis Methods for this compound
MethodKey ReactantsTypical SolventsCatalystReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Hantzsch Thiazole Synthesis α-Haloketone, ThioamideEthanol, MethanolNone (often reflux)1-4 hours70-95>95High yields, well-established, simple procedure.[1]Requires handling of lachrymatory α-haloketones.
Cook-Heilbron Synthesis α-Aminonitrile, Dithioacids/CS₂Ethanol, WaterMild baseRoom Temp, several hoursModerate to HighVariableMild reaction conditions.[2]Less commonly used for this specific ketone, potential for side products.
Microwave-Assisted Synthesis α-Haloketone, ThioamideEthanol, DMFNone or Phase Transfer Catalyst5-20 minutes85-98>98Drastically reduced reaction times, often higher yields.Requires specialized microwave reactor.
One-Pot, Multi-Component Reaction Aldehyde, Ketone, Thioamide, OxidantAcetic AcidNone2-6 hours65-85>95Procedural simplicity, avoids isolation of intermediates.Can be sensitive to reaction conditions, optimization may be required.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Hantzsch Thiazole Synthesis (Conventional Heating)

This classical method remains a reliable and high-yielding route to this compound.

Reactants:

  • 3-Bromo-2-oxopropanal (α-haloketone)

  • Thioformamide (thioamide)

  • Ethanol (solvent)

Procedure:

  • Dissolve thioformamide (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add 3-bromo-2-oxopropanal (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Microwave-Assisted Hantzsch Synthesis

This method offers a significant reduction in reaction time compared to conventional heating.

Reactants:

  • 3-Chloro-2-oxopropanal (α-haloketone)

  • Thioformamide (thioamide)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • In a specialized microwave reactor vessel, combine 3-chloro-2-oxopropanal (1.0 equivalent) and thioformamide (1.1 equivalents) in DMF.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography.

One-Pot Synthesis from an Aldehyde

This approach offers operational simplicity by combining multiple steps into a single procedure.

Reactants:

  • Glyoxal (aldehyde)

  • Acetone (ketone)

  • Thioformamide

  • An oxidizing agent (e.g., iodine)

  • Acetic Acid (solvent)

Procedure:

  • To a solution of glyoxal (1.0 equivalent) and acetone (1.2 equivalents) in glacial acetic acid, add thioformamide (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the oxidizing agent (e.g., iodine, 1.1 equivalents) portion-wise over 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into a solution of sodium thiosulfate to quench the excess oxidant.

  • Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic methods.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_haloketone α-Haloketone reaction Reaction in Ethanol (Reflux) alpha_haloketone->reaction thioamide Thioamide thioamide->reaction workup Workup and Purification reaction->workup product This compound workup->product

Figure 1: Experimental workflow for the Hantzsch thiazole synthesis.

Microwave_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_haloketone α-Haloketone reaction Microwave Irradiation in DMF alpha_haloketone->reaction thioamide Thioamide thioamide->reaction workup Extraction and Purification reaction->workup product This compound workup->product

Figure 2: Workflow for the microwave-assisted Hantzsch synthesis.

Signaling_Pathway cluster_hantzsch Hantzsch Synthesis A α-Haloketone C Condensation A->C B Thioamide B->C D Cyclization C->D E Dehydration D->E F Thiazole Ring E->F

Figure 3: Simplified reaction pathway of the Hantzsch synthesis.

Conclusion

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. The traditional Hantzsch synthesis remains a robust and high-yielding method, suitable for most laboratory settings. For researchers seeking to significantly reduce reaction times and potentially increase yields, microwave-assisted synthesis presents a compelling alternative, albeit with the requirement of specialized equipment. One-pot, multi-component reactions offer an elegant and efficient approach, minimizing procedural steps and waste, though they may require more careful optimization. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and desired throughput. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important pharmaceutical intermediate.

References

Docking Studies of 1-(Thiazol-4-yl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies performed on various 1-(Thiazol-4-yl)ethanone derivatives against a range of protein targets. The data presented is compiled from multiple research articles to offer a comprehensive overview of the binding affinities and potential therapeutic applications of this class of compounds. Detailed experimental protocols and a visual representation of a typical docking workflow are included to support further research and drug development efforts.

Comparative Docking Data

The following table summarizes the key quantitative data from various docking studies of this compound derivatives and related thiazole compounds with their respective protein targets. This allows for a clear comparison of binding affinities, which are crucial in identifying promising lead compounds for further investigation.

Derivative/CompoundProtein Target (PDB ID)Docking SoftwareBinding Affinity/Score (kcal/mol)Key Interacting ResiduesReference
2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-oneAntimicrobial Target (1KZN)AutoDock Vina-6.8Not specified[1]
Thiazole Derivative 5aRho6 (2CLS)PyRx-virtual screening-8.2Arg96[2]
Quinoline-Thiazole Hybrid 1aBCR-ABL1 Tyrosine Kinase (3QRJ)AutoDock Vina-8.9Met318, Glu286[3]
Quinoline-Thiazole Hybrid 1dBCR-ABL1 Tyrosine Kinase (3QRJ)AutoDock VinaNot specifiedMet318, Glu286[3]
Quinoline-Thiazole Hybrid 1eBCR-ABL1 Tyrosine Kinase (3QRJ)AutoDock VinaNot specifiedGlu286[3]
Thiazole Derivative 7cTubulin (4O2B)Not specifiedNot specified (IC50 = 2.00 µM)Not specified[4]
Thiazole Derivative 9aTubulin (4O2B)Not specifiedNot specified (IC50 = 2.38 µM)Not specified[4]
Azolylhydrazonothiazole DerivativeEGFR TKNot specified-10.5 (ΔG)Not specified[5]
Thiazolidinone Derivative AB-12Polo-like kinase 1 (PLK1)Not specifiedNot specified (GI50: 28.5 µg/ml)Not specified[6][7]
Thiazolidinone Derivative AB-6Polo-like kinase 1 (PLK1)Not specifiedNot specified (GI50: 50.7 µg/ml)Not specified[6][7]
Benzothiazole-Thiazole Hybrid 1p56lck (1QPC)GLIDE (Schrödinger)Not specifiedNot specified[8]

Note: This table is a synthesis of data from multiple sources and aims to provide a comparative overview. For detailed information, please refer to the cited literature.

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines the typical steps involved in the molecular docking studies of this compound derivatives as described in the referenced literature.

Protein Preparation

The three-dimensional crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).[1][9] The protein structure is then prepared for docking by:

  • Removing water molecules and any co-crystallized ligands.[2][9]

  • Adding polar hydrogen atoms.[9]

  • Assigning appropriate atomic charges.[9]

  • Minimizing the energy of the protein structure to relieve any steric clashes using a force field like OPLS 2005.[8]

Ligand Preparation

The 2D structures of the this compound derivatives are drawn using chemical drawing software. These 2D structures are then converted to 3D structures.[9] To obtain a stable, low-energy conformation, the ligand structures undergo energy minimization.[9]

Grid Generation

A binding site on the protein is defined, which is typically the known active site or the location of a co-crystallized ligand.[9] A grid box is then generated around this binding site, defining the three-dimensional space where the docking software will search for favorable binding poses of the ligand.[9]

Molecular Docking

Docking calculations are performed using specialized software such as AutoDock Vina, GLIDE (Schrödinger), or PyRx.[1][2][3][8] The software systematically explores various conformations and orientations of the ligand within the defined grid box.[9] For each pose, a scoring function is used to calculate the binding affinity, which is typically expressed in kcal/mol.[1][9]

Analysis of Results

The resulting docked poses are ranked based on their docking scores.[9] The pose with the most favorable (lowest) binding energy is considered the most probable binding mode.[9] The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mechanism.[9]

Visualization of the Docking Workflow

The following diagram illustrates the generalized workflow for a molecular docking study.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Protein_Prep Protein Preparation (from PDB) Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Software: AutoDock, GLIDE, etc.) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis (Binding Energy Calculation) Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Lead_Identification Lead Compound Identification Interaction_Analysis->Lead_Identification

Caption: A generalized workflow for in-silico molecular docking studies.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(Thiazol-4-yl)ethanone Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(Thiazol-4-yl)ethanone analogs, focusing on their potential as anticancer agents. The information presented is collated from various studies to offer insights into the design and development of novel thiazole-based therapeutics. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold has emerged as a promising framework in the design of novel anticancer agents. SAR studies reveal that modifications at various positions of the thiazole ring and the ethanone moiety significantly influence the cytotoxic and enzyme inhibitory activities of these analogs.

A series of (E)-1-(4-methyl-2-arylaminothiazol-5-yl)-3-arylprop-2-en-1-ones, which are chalcone derivatives of the core scaffold, have been synthesized and evaluated for their anticancer effects. The presence of different substituents on the aryl rings plays a crucial role in their biological activity.[1] For instance, certain substitutions on the aryl rings of these thiazolyl-chalcones have been shown to be effective against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1]

Furthermore, other modifications on the thiazole ring, such as the introduction of hydrazinylidene-thiazole moieties, have yielded compounds with potent cytotoxic activities against human cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7).[2][3] Specifically, derivatives containing a chlorine atom have demonstrated high potency.[2] One study identified a compound, 4c , with a substituted benzylidene hydrazinyl group, as a highly active derivative against MCF-7 and HepG2 cells, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively.[3] This compound was also found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC50 of 0.15 µM.[3]

The following table summarizes the in vitro cytotoxic activity of representative this compound analogs and related derivatives against various cancer cell lines.

Comparative Analysis of Anticancer Activity

Compound IDCore Scaffold ModificationCancer Cell LineIC50 (µM)Reference
5 (E)-1-(4-methyl-2-(phenylamino)thiazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-oneBGC-823< 10[1]
8 (E)-1-(4-methyl-2-(4-methylphenylamino)thiazol-5-yl)-3-phenylprop-2-en-1-onePC-3< 10[1]
26 (E)-1-(4-methyl-2-(4-chlorophenylamino)thiazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneNCI-H460< 10[1]
37 (E)-1-(4-methyl-2-(4-bromophenylamino)thiazol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneBEL-7402< 10[1]
41 (E)-1-(4-methyl-2-(4-fluorophenylamino)thiazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-oneBGC-823< 10[1]
11c Thiazolyl pyrazole derivative with a chlorine substituentHepG-2~4[2]
11c Thiazolyl pyrazole derivative with a chlorine substituentMCF-7~3[2]
11c Thiazolyl pyrazole derivative with a chlorine substituentHCT-116~7[2]
6g Thiazolyl pyrazole derivative with a chlorine substituentHepG-2~7[2]
6g Thiazolyl pyrazole derivative with a chlorine substituentMCF-7~4[2]
6g Thiazolyl pyrazole derivative with a chlorine substituentHCT-116~12[2]
4a 2-(2-(4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-oneMCF-712.7 ± 0.77[3]
4a 2-(2-(4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-oneHepG26.69 ± 0.41[3]
4b 2-(2-(3-bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-oneMCF-731.5 ± 1.91[3]
4b 2-(2-(3-bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-oneHepG251.7 ± 3.13[3]
4c 2-(2-(4-hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl)thiazol-4(5H)-oneMCF-72.57 ± 0.16[3]
4c 2-(2-(4-hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl)thiazol-4(5H)-oneHepG27.26 ± 0.44[3]
5 4-((2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenyl acetateMCF-728.0 ± 1.69[3]
5 4-((2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenyl acetateHepG226.8 ± 1.62[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of viable cells against the compound concentration.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of the VEGFR-2 kinase.

Protocol:

  • Reagent Preparation: Prepare a 1x kinase buffer, a stock solution of the test compound in DMSO, and serial dilutions of the compound in the kinase buffer. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mixture containing the 5x kinase buffer, ATP, and the appropriate substrate for VEGFR-2.

  • Assay Plate Setup: Add the master mixture to each well of a 96-well plate. Add the diluted test compound to the test wells and a buffer with the same DMSO concentration to the positive control wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test and positive control wells to initiate the reaction. Add kinase buffer to the blank wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) to stop the reaction and measure the amount of ATP remaining. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control to determine the inhibitory activity.

Visualizing Workflows and Pathways

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the structure-activity relationship study of novel chemical compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization A Lead Identification (this compound) B Analog Design & Synthesis A->B C In Vitro Cytotoxicity (e.g., MTT Assay) B->C D Enzyme Inhibition Assays (e.g., Kinase Assays) C->D E Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->B Iterative Design

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

PI3K/Akt/mTOR Signaling Pathway

Many thiazole-based anticancer agents are known to target protein kinases. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer and represents a key target for many kinase inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation PDK1 PDK1 PIP3->PDK1 Recruitment mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription Regulation PDK1->Akt Phosphorylation GrowthFactor Growth Factor GrowthFactor->RTK ThiazoleInhibitor This compound Analogs (Potential Inhibitors) ThiazoleInhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole analogs.

References

A Comparative Guide to Thiazole Synthesis: Classical Procedures vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the thiazole ring is a fundamental undertaking due to its prevalence in a vast array of biologically active compounds. The choice of synthetic route can significantly impact reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of classical and novel methods for thiazole synthesis, supported by experimental data, to empower informed decisions in the laboratory.

At a Glance: Comparing Key Thiazole Synthesis Routes

The selection of an appropriate synthetic strategy for thiazole derivatives hinges on factors such as the desired substitution pattern, availability of starting materials, and the need for rapid, high-yield production. The following table summarizes key quantitative parameters of prominent classical and modern synthetic routes.

Synthesis RouteStarting MaterialsKey Reagents/ConditionsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Classical Methods
Hantzsch Synthesisα-Haloketone, Thioamide/ThioureaBase (e.g., Na2CO3), Reflux30 min - 12 hRoom Temp. - Reflux70 - 95%
Cook-Heilbron Synthesisα-Aminonitrile, Carbon Disulfide-Not specifiedRoom Temperature"Significant"
Gabriel Synthesisα-Acylamino ketonePhosphorus Pentasulfide (P4S10)Not specified~170 °CNot specified
Modern Methods
Microwave-Assisted Hantzschα-Haloketone, ThioureaIodine, Microwave Irradiation5 - 15 min170 W~92%[1]
Ultrasound-Assisted Hantzschα-Haloketone, ThioureaCatalyst (e.g., SiW·SiO2), Ultrasound1 - 2 hRoom Temperature79 - 90%[2]
One-Pot Multi-ComponentAldehydes, Amines, Sulfur sourceVarious catalysts, often green conditions30 min - 24 hVaries (RT to 120°C)80 - 95%[1]

Delving into the Details: A Closer Look at Key Methodologies

Classical methods like the Hantzsch synthesis , first reported in 1887, have long been the cornerstone of thiazole preparation. This method involves the condensation of an α-haloketone with a thioamide or thiourea. While reliable and high-yielding, traditional Hantzsch synthesis often requires long reaction times and harsh reflux conditions.[3][4] The Cook-Heilbron synthesis provides a route to 5-aminothiazoles from α-aminonitriles and carbon disulfide under mild conditions.[5] The Gabriel synthesis , on the other hand, utilizes the reaction of an α-acylamino ketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles, though it often requires high temperatures.

Modern synthetic approaches have focused on improving the efficiency and environmental friendliness of thiazole synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often increasing product yields.[1][4] For instance, the microwave-assisted Hantzsch reaction can be completed in as little as 5-15 minutes with yields exceeding 90%.[1] Similarly, the use of ultrasound irradiation has been shown to accelerate reaction rates and improve yields in thiazole synthesis, often at room temperature, providing a greener alternative to conventional heating.[2][6] One-pot, multi-component reactions (MCRs) represent another significant advancement, allowing for the synthesis of complex thiazole derivatives in a single step from simple starting materials, thereby increasing efficiency and reducing waste.[7] These modern techniques often align with the principles of green chemistry by minimizing energy consumption and the use of hazardous solvents.[2]

Experimental Protocols: From the Bench

To provide a practical comparison, detailed experimental protocols for a classical Hantzsch synthesis and a modern microwave-assisted adaptation are presented below.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole using conventional heating.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a 20 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Add methanol (5 mL) to the flask.

  • Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.

  • After the reaction is complete (monitored by TLC), remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and stir. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water.

  • Allow the product to air dry completely on a watch glass.

Protocol 2: Microwave-Assisted Hantzsch Synthesis of Substituted Thiazoles

This protocol provides a general procedure for the rapid synthesis of thiazole derivatives using microwave irradiation.

Materials:

  • α-Haloketone (e.g., substituted phenacyl bromide)

  • Thiourea or substituted thioamide

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a microwave reaction vessel, combine the α-haloketone (1 mmol), the appropriate thiourea or thioamide (1.1-1.5 mmol), and a catalytic amount of acetic acid.

  • Add ethanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a constant power (e.g., 210 W) and temperature (e.g., 70°C) for 5-15 minutes.[8]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can then be isolated through precipitation by adding water and subsequent filtration.

Visualizing the Process: Workflows and Decision Making

To further clarify the synthetic processes and aid in methodological selection, the following diagrams illustrate a general experimental workflow for thiazole synthesis and a decision-making flowchart.

G cluster_workflow General Experimental Workflow for Thiazole Synthesis start Starting Materials (e.g., α-Haloketone, Thioamide) reaction Reaction Setup (Solvent, Catalyst, Conditions) start->reaction 1. Combine synthesis Thiazole Ring Formation (Heating, Irradiation, etc.) reaction->synthesis 2. Initiate workup Reaction Work-up (Quenching, Extraction) synthesis->workup 3. Quench purification Purification (Crystallization, Chromatography) workup->purification 4. Isolate analysis Product Analysis (NMR, MS, etc.) purification->analysis 5. Characterize end Final Thiazole Product analysis->end 6. Confirm

Caption: A generalized workflow for thiazole synthesis.

G cluster_decision Decision Flowchart for Thiazole Synthesis Method Selection start Desired Thiazole Derivative q_speed Is rapid synthesis critical? start->q_speed q_green Are green chemistry principles a priority? q_speed->q_green No microwave Microwave-Assisted Synthesis q_speed->microwave Yes q_complexity Is a complex, multi-substituted thiazole required in one step? q_green->q_complexity No ultrasound Ultrasound-Assisted Synthesis q_green->ultrasound Yes classical Classical Method (e.g., Hantzsch with conventional heating) q_complexity->classical No mcr One-Pot Multi-Component Reaction q_complexity->mcr Yes

Caption: A flowchart to aid in selecting a thiazole synthesis method.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-(Thiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-(Thiazol-4-yl)ethanone, a compound frequently utilized in pharmaceutical and chemical research. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information. If an SDS for this specific compound is unavailable, precautions for structurally similar hazardous thiazole compounds should be followed.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations.[3] The primary directive is to treat this substance as hazardous waste and arrange for its collection by a licensed professional waste disposal service.[1]

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be classified as hazardous waste.[2]

  • Segregate from Other Waste Streams: Do not mix this compound with non-hazardous waste. It should be collected in a dedicated and clearly labeled waste container.[1][2]

  • Check for Incompatibilities: Store this compound away from strong oxidizing agents, acids, and bases to prevent adverse chemical reactions.[2][4]

2. Container Management:

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid.[1]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., "Harmful," "Irritant").[5][6] Do not use abbreviations or chemical formulas.[1]

3. Storage and Collection:

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory.[5]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[1] Be prepared to provide a completed hazardous waste disposal form detailing the contents and quantity of the waste.[2]

4. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[5]

  • Remove all sources of ignition.[7]

  • Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[1][5] Do not use combustible materials like paper towels to absorb the main spill.[5]

  • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal as hazardous waste.[1][7]

  • Decontaminate the spill area with soap and water. All cleanup materials must also be disposed of as hazardous waste.[5]

Hazard Profile of Structurally Similar Compounds

While a specific SDS for this compound was not located, the hazard information for related thiazole compounds provides guidance on its potential risks. This data underscores the importance of handling it as a hazardous substance.

Hazard StatementClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)[6][8]
Causes skin irritationSkin corrosion/irritation (Category 2)[6][8]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[6][8]
Harmful if inhaledAcute toxicity, inhalation (Category 4)[6]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[6][8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_spill Spill Response A Start: this compound Designated as Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Other Waste Streams B->C I Spill Occurs B->I During Handling D Select & Label Compatible Waste Container C->D E Transfer Waste to Container & Secure Lid D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Hazardous Waste Pickup F->G H Professional Disposal (Licensed Service) G->H J Contain with Inert Absorbent & Clean Area I->J Follow Spill Protocol K Collect Spill Debris as Hazardous Waste J->K K->D

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a culture of safety and environmental responsibility.

References

Navigating the Safe Handling of 1-(Thiazol-4-yl)ethanone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals require robust safety protocols to handle specialized chemical compounds. This guide provides essential safety and logistical information for the handling and disposal of 1-(Thiazol-4-yl)ethanone, a key building block in pharmaceutical research. Adherence to these guidelines is critical for ensuring personal safety and environmental protection in the laboratory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When working with this compound, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE, categorized by the area of protection.

Area of Protection Required PPE Specifications and Recommendations
Respiratory Protection Government-approved respirator[1]For operations that may generate vapors or aerosols, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended.[2] Activated carbon cartridges are effective in adsorbing organic vapors.[2]
Eye and Face Protection Safety glasses with side shields or chemical goggles[1]In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Hand Protection Compatible chemical-resistant gloves[1]Nitrile or butyl rubber gloves are generally recommended for handling organic ketones; however, specific breakthrough times for this compound are not readily available. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to employ proper glove removal techniques to avoid skin contact.[1]
Body Protection Protective clothing (e.g., lab coat, overalls)[1]For larger scale operations or where there is a significant risk of skin exposure, additional protective clothing such as a PVC apron and protective boots may be necessary.[1]

Operational Plans: Safe Handling and Storage

Proper operational procedures are fundamental to minimizing exposure risks.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid direct contact with the substance.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal Plan: Managing this compound Waste

The disposal of this compound and its containers must be treated as hazardous waste and managed in accordance with all local, state, and federal regulations.

Waste Type Disposal Procedure
Unused or Waste Product Dispose of at an approved hazardous waste treatment, storage, and disposal facility (TSDF). Do not dispose of down the drain or in regular trash.
Contaminated Materials (e.g., gloves, absorbent pads) Collect in a designated, labeled, and sealed container for hazardous waste.
Empty Containers Handle as hazardous waste, as they may contain residual product. Puncture containers to prevent reuse before disposal.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a structured and immediate response is crucial to contain the hazard and mitigate risks. The following workflow outlines the necessary steps for handling a spill of this compound.

Spill_Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment cluster_Cleanup Cleanup (Trained Personnel Only) cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ignition->Assess PPE Don Appropriate PPE Assess->PPE If minor spill Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in Labeled Container Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: Workflow for handling a chemical spill of this compound.

Disclaimer: This information is intended as a guide and should not replace a thorough risk assessment conducted by qualified safety professionals. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department for complete and detailed protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.